molecular formula C15H12Br4O5S B15543948 TBBPA-sulfate

TBBPA-sulfate

Cat. No.: B15543948
M. Wt: 623.9 g/mol
InChI Key: ZFFYEAWOYUGBMP-UHFFFAOYSA-N
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Description

TBBPA-sulfate is a useful research compound. Its molecular formula is C15H12Br4O5S and its molecular weight is 623.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12Br4O5S

Molecular Weight

623.9 g/mol

IUPAC Name

[2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenyl] hydrogen sulfate

InChI

InChI=1S/C15H12Br4O5S/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(12(19)6-8)24-25(21,22)23/h3-6,20H,1-2H3,(H,21,22,23)

InChI Key

ZFFYEAWOYUGBMP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of TBBPA-Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabromobisphenol A (TBBPA) is a widely utilized brominated flame retardant. Its metabolism in biological systems leads to the formation of various derivatives, including sulfated conjugates. TBBPA-sulfate is a significant metabolite of TBBPA, formed during Phase II metabolism to facilitate its excretion from the body.[1] Understanding the physicochemical properties of this compound is crucial for assessing its environmental fate, bioavailability, and toxicological profile. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details on its synthesis and analytical detection, and a summary of the properties of its parent compound, TBBPA, for comparative context.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of TBBPA Monosulfate

PropertyValueSource
Chemical Formula C₁₅H₁₂Br₄O₅S[2]
Molecular Weight 623.9 g/mol [2]
Physical Description A neat solid[2]
Synonyms This compound, Tetrabromobisphenol A sulfate[2]

Physicochemical Properties of Tetrabromobisphenol A (TBBPA)

For context and comparison, the physicochemical properties of the parent compound, TBBPA, are summarized in Table 2. The high lipophilicity and low water solubility of TBBPA contrast with the expected properties of its more water-soluble sulfate metabolite.

Table 2: Physicochemical Properties of TBBPA

PropertyValueTemperature (°C)pHSource
Water Solubility 0.171 mg/L253.05[3]
4.15 mg/L257.56[3]
30.5 mg/L257.99[3]
228 mg/L258.48[3]
1510 mg/L258.91[3]
0.063 - 4.16 mg/LNot SpecifiedNot Specified[4]
log Kₒw 4.5Not SpecifiedNot Specified[1]
Vapor Pressure <1.19 x 10⁻⁵ Pa20Not Applicable[4][5]
4.68 x 10⁻⁸ mm Hg25Not Applicable[6]
pKa ~7Not SpecifiedNot Applicable[4]

Experimental Protocols

Synthesis of this compound

The synthesis of TBBPA mono- and di-sulfate conjugates can be achieved through the reaction of TBBPA with chlorosulfonic acid.

Methodology:

  • Dissolve TBBPA in a suitable aprotic solvent.

  • Slowly add chlorosulfonic acid to the solution at a controlled temperature. The molar ratio of TBBPA to chlorosulfonic acid can be adjusted to favor the formation of mono- or di-sulfate products.

  • The reaction mixture is stirred for a specified period to ensure completion.

  • Crucially, the excess chlorosulfonic acid cannot be neutralized with strong inorganic bases like KOH or K₂CO₃, as this would cleave the sulfate ester linkage.

  • Instead, the products are precipitated by the addition of an organic base, such as triethylamine.

  • The resulting precipitate, the triethylamine salt of this compound, is then purified using techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Detection of this compound in Biological Matrices

A common method for the quantification of this compound in biological samples like human urine involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Methodology:

  • Sample Preparation: A known volume of the biological sample (e.g., urine) is spiked with an internal standard (e.g., ¹³C₁₂-TBBPA).

  • Solid-Phase Extraction (SPE):

    • The sample is acidified (e.g., with formic acid) and loaded onto an SPE cartridge (e.g., Florisil).

    • The cartridge is washed with a non-polar solvent (e.g., 5% acetone in hexane) to remove interfering substances.

    • The analytes, including this compound, are eluted with a more polar solvent mixture (e.g., dichloromethane/methanol).

  • LC-MS/MS Analysis:

    • The eluate from the SPE is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

    • Separation is achieved on a liquid chromatography system, and detection and quantification are performed using a tandem mass spectrometer operating in a specific mode (e.g., electrospray ionization in negative mode) with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7]

Visualizations

TBBPA_Metabolism_and_Analysis cluster_metabolism Phase II Metabolism cluster_analysis Analytical Workflow TBBPA Tetrabromobisphenol A (TBBPA) Sulfate_Conjugation Sulfotransferase (SULT) TBBPA->Sulfate_Conjugation Biological System TBBPA_Sulfate This compound Sulfate_Conjugation->TBBPA_Sulfate Sample Biological Sample (e.g., Urine) TBBPA_Sulfate->Sample Excretion SPE Solid-Phase Extraction (SPE) Sample->SPE Extraction LCMS LC-MS/MS Analysis SPE->LCMS Elution & Injection Data Quantitative Data LCMS->Data Detection

Caption: Metabolic pathway of TBBPA to this compound and its subsequent analytical detection workflow.

Conclusion

While direct quantitative data for the physicochemical properties of this compound remain scarce, its identity as a major, more water-soluble metabolite of TBBPA is well-established. The provided experimental protocols for its synthesis and analysis offer valuable tools for researchers in the fields of environmental science, toxicology, and drug metabolism. Further research is warranted to experimentally determine the key physicochemical parameters of this compound to better model its environmental transport and biological interactions.

References

A Technical Guide to the Metabolic Sulfation of Tetrabromobisphenol A (TBBPA) in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA), the most widely used brominated flame retardant, is prevalent in numerous consumer products, leading to widespread human exposure.[1][2] Understanding its metabolic fate is crucial for assessing potential human health risks. In humans, TBBPA undergoes Phase II biotransformation, primarily through glucuronidation and sulfation, to facilitate its excretion.[1][3][4] This technical guide provides an in-depth overview of the sulfation pathway of TBBPA metabolism in humans. It is important to note that this is a metabolic detoxification or biotransformation pathway, not a biosynthetic one, as humans do not endogenously produce TBBPA. The guide details the enzymatic processes, summarizes available quantitative data, provides a representative experimental protocol for studying this pathway, and illustrates the key molecular interactions and regulatory networks.

TBBPA Sulfation: The Metabolic Pathway

The sulfation of TBBPA is a conjugation reaction catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs).[5] In this reaction, a sulfonate group (SO₃⁻) is transferred from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to one of the hydroxyl groups of TBBPA.[6] This process increases the water solubility of TBBPA, thereby promoting its elimination from the body, primarily via urine and bile.[3][4]

While multiple SULT isoforms exist in humans, evidence points towards SULT1E1 (estrogen sulfotransferase) and SULT1A1 as key enzymes in TBBPA metabolism.[7][8] TBBPA shows a strong affinity for SULT1E1, acting as a competitive inhibitor of estrogen sulfation.[4][9] Crystallographic studies have confirmed that TBBPA can bind with high affinity to the substrate-binding pocket of SULT1E1.[7][9] SULT1A1 is known to sulfate a wide array of phenolic compounds and is the most abundant SULT in the human liver, making it another likely contributor to TBBPA sulfation.[5][6]

The metabolic conversion results in the formation of TBBPA-monosulfate. The potential for further sulfation to TBBPA-disulfate exists but is less characterized in human studies. The overall pathway is a critical detoxification route.

TBBPA_Sulfation_Pathway TBBPA Tetrabromobisphenol A (TBBPA) SULT Human Cytosolic Sulfotransferases (e.g., SULT1E1, SULT1A1) TBBPA->SULT PAPS PAPS (Sulfonate Donor) PAPS->SULT TBBPA_S TBBPA-Sulfate SULT->TBBPA_S Sulfonation PAP PAP SULT->PAP Excretion Enhanced Excretion (Urine, Bile) TBBPA_S->Excretion

Figure 1: Metabolic Pathway of TBBPA Sulfation.

Quantitative Data on TBBPA and this compound

Quantitative analysis of TBBPA and its metabolites in human samples is essential for exposure assessment. Concentrations are typically measured in plasma and urine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AnalyteMatrixConcentration RangeSample PopulationReference
TBBPAPlasma>85% of samples positive140 voluntary donors, Hong Kong[8]
TBBPA-ConjugatesUrine0.19 - 127.24 µg/g creatinine140 voluntary donors, Hong Kong[8]
TBBPASerumLOQ: 4.1 pg/gGeneral Population[10]

LOQ: Limit of Quantification

Enzyme Kinetics

As of this review, specific enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the sulfation of TBBPA by individual human SULT isoforms have not been quantitatively analyzed in published literature.[11] However, to provide context for researchers, the kinetics for the sulfation of the structurally related compound, Bisphenol A (BPA), are presented below. These values should be used as a reference only and may not be predictive of TBBPA kinetics.

SubstrateEnzyme SourceKₘ (µM)Vₘₐₓ (pmol/min/mg protein)ModelReference
Bisphenol A (BPA)Pooled Human Liver Cytosol1.1 ± 0.2100 ± 4Michaelis-Menten[12]
Bisphenol F (BPF)Pooled Human Liver Cytosol1.8 ± 0.5110 ± 10Substrate Inhibition[12]
Bisphenol S (BPS)Pooled Human Liver Cytosol21 ± 3110 ± 6Michaelis-Menten[12]

Experimental Protocols

In Vitro TBBPA Sulfation Assay Using Human Liver Cytosol

This protocol outlines a typical experiment to determine the rate of TBBPA sulfation in a pool of human liver S9 fraction or cytosol, which contains a mixture of SULT enzymes.

1. Materials and Reagents:

  • TBBPA (Substrate)

  • Pooled Human Liver Cytosol (Enzyme source, commercially available)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS, Cofactor)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Ice-cold Acetonitrile (Stopping solution)

  • This compound standard (for quantification)

  • Internal Standard (e.g., ¹³C₁₂-TBBPA)

  • UPLC-MS/MS system

2. Assay Procedure:

  • Preparation: Prepare stock solutions of TBBPA in a suitable solvent (e.g., DMSO). Prepare fresh PAPS solution in buffer. Thaw human liver cytosol on ice.

  • Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume e.g., 200 µL) containing Tris-HCl buffer, MgCl₂, DTT, and human liver cytosol (e.g., 20-100 µg protein).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding TBBPA at various concentrations to assess kinetics. Immediately after, add PAPS (e.g., final concentration 20-50 µM) to initiate sulfation.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard. This precipitates the proteins.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Quantification:

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is typically used.

  • Ionization: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Create a standard curve using the this compound standard to quantify the amount of product formed. Calculate the reaction velocity (e.g., in pmol/min/mg protein).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (TBBPA, PAPS, Buffers) C Combine Cytosol, Buffer, TBBPA A->C B Thaw Human Liver Cytosol B->C D Pre-incubate at 37°C C->D E Initiate with PAPS D->E F Incubate (5-30 min) E->F G Terminate with Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J UPLC-MS/MS Quantification I->J

Figure 2: General Workflow for In Vitro TBBPA Sulfation Assay.

Regulation of SULT Gene Expression

The expression of SULT enzymes, including SULT1A1 and SULT1E1, is not static and can be modulated by both endogenous molecules and xenobiotics. This regulation is primarily mediated by a network of nuclear receptors that act as transcription factors.[13][14][15] Key nuclear receptors involved include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).[3][16]

When a xenobiotic like TBBPA enters a liver cell, it can bind to and activate these nuclear receptors. The activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex binds to specific response elements in the promoter regions of target genes, including SULTs, thereby up- or down-regulating their transcription and subsequent protein expression.[13][16] This mechanism allows the cell to adapt to chemical exposures by increasing its capacity to metabolize and eliminate the foreign compound.

SULT_Regulation_Pathway cluster_cell Hepatocyte cluster_cytoplasm cluster_nucleus Xenobiotic Xenobiotic (e.g., TBBPA) NR Nuclear Receptor (PXR, CAR, AhR) Xenobiotic->NR Activation Complex Activated NR/RXR Complex NR->Complex RXR RXR RXR->Complex DNA DNA Complex->DNA Binds to Response Element (Transcription Regulation) mRNA SULT mRNA DNA->mRNA Transcription SULT_Protein SULT Protein (e.g., SULT1A1) mRNA->SULT_Protein Translation

Figure 3: Nuclear Receptor-Mediated Regulation of SULT Gene Expression.

Conclusion and Future Directions

The sulfation of TBBPA is a significant metabolic pathway in humans, converting the lipophilic compound into a more water-soluble metabolite for excretion. While SULT1E1 and SULT1A1 are strongly implicated, a key gap in the current knowledge is the lack of specific enzyme kinetic data for TBBPA with individual human SULT isoforms. Future research should focus on determining these kinetic parameters to improve the accuracy of physiologically based pharmacokinetic (PBPK) models and refine human health risk assessments. Furthermore, elucidating the precise contribution of different SULT isoforms in various human tissues (e.g., liver vs. intestine) will provide a more complete picture of TBBPA's metabolic fate in the human body.

References

TBBPA-Sulfate and Plasma Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Tetrabromobisphenol A (TBBPA) and its sulfated metabolite (TBBPA-sulfate) with plasma proteins. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the toxicokinetics and potential biological impacts of this widely used flame retardant.

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most produced brominated flame retardants worldwide. Due to its widespread use, human exposure is a significant concern. Following absorption, TBBPA undergoes extensive metabolism, primarily through glucuronidation and sulfation, leading to the formation of TBBPA-glucuronide and this compound. The interaction of these compounds with plasma proteins, such as human serum albumin (HSA) and transthyretin (TTR), is a critical determinant of their distribution, bioavailability, and potential toxicity. While the binding of the parent compound, TBBPA, to plasma proteins has been a subject of considerable research, there is a notable lack of direct quantitative data on the interaction of its sulfated metabolite, this compound. This guide will review the existing literature on TBBPA and provide an informed perspective on the likely binding characteristics of this compound based on studies of similar sulfated phenolic compounds.

Interaction with Plasma Proteins: Quantitative Data

The binding of TBBPA to major plasma proteins has been quantified in several studies. Human Serum Albumin (HSA), the most abundant protein in plasma, and Transthyretin (TTR), a key transporter of thyroid hormones, are the primary proteins of interest.

CompoundProteinMethodBinding Constant (K) / IC50Number of Binding Sites (n)Thermodynamic Parameters (ΔH°, ΔS°, ΔG°)Reference
TBBPABovine Serum Albumin (BSA)Fluorescence SpectroscopyK (277 K) = 4.75 × 10⁵ L/mol, K (298 K) = 5.63 × 10⁵ L/mol, K (310 K) = 6.66 × 10⁵ L/mol~2ΔH° > 0, ΔS° > 0 (indicating hydrophobic and electrostatic forces)[1]
TBBPAHuman Serum Albumin (HSA)Fluorescence Spectroscopy, Molecular DockingHigh affinity, binds to subdomain IIA (Trp-214)-Hydrophobic forces and hydrogen bonding are the main drivers.[2]
TBBPAHuman Transthyretin (TTR)Competitive Binding AssayIC50 ≈ 0.2 μM--[3]
TBBPAHuman Transthyretin (TTR)In vitro Competitive Binding10.6-fold stronger binding than thyroxine (T4)--[4]

Note: To date, specific quantitative binding data for this compound with plasma proteins are not available in the peer-reviewed literature.

The Influence of Sulfation on Plasma Protein Binding

While direct experimental data for this compound is lacking, the effect of sulfation on the plasma protein binding of other phenolic compounds has been studied. Generally, the addition of a sulfate group increases the hydrophilicity and negative charge of a molecule. This can lead to a decrease in binding affinity for hydrophobic binding pockets on proteins like albumin. However, the overall effect is compound-specific and depends on the specific interactions within the binding site. For instance, the introduction of a charged group could also lead to new electrostatic interactions that may enhance binding in some cases. Given the hydrophobic nature of the TBBPA molecule, it is hypothesized that sulfation would likely reduce its binding affinity to the primary hydrophobic sites on HSA. Further experimental studies are required to confirm this hypothesis for this compound.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the interaction of small molecules like TBBPA and its metabolites with plasma proteins.

Fluorescence Quenching Spectroscopy

Fluorescence quenching is a widely used technique to study the binding of ligands to proteins. It relies on the principle that the intrinsic fluorescence of a protein (primarily from tryptophan and tyrosine residues) can be quenched upon the binding of a ligand.

Principle: The quenching of the fluorophore can occur through two primary mechanisms: dynamic quenching (collisional) and static quenching (formation of a ground-state complex between the fluorophore and the quencher). By analyzing the fluorescence quenching data at different temperatures, the binding constant (K), the number of binding sites (n), and the thermodynamic parameters (enthalpy change ΔH°, entropy change ΔS°, and Gibbs free energy change ΔG°) can be determined.

Experimental Procedure:

  • Preparation of Solutions: Prepare a stock solution of the plasma protein (e.g., HSA or BSA) in a suitable buffer (e.g., Tris-HCl at pH 7.4) to simulate physiological conditions. Prepare a stock solution of the ligand (TBBPA or this compound) in a solvent that is miscible with the buffer and does not interfere with the measurement.

  • Titration: A fixed concentration of the protein solution is titrated with successive additions of the ligand stock solution.

  • Fluorescence Measurement: After each addition of the ligand, the solution is incubated to reach equilibrium. The fluorescence emission spectrum of the protein is then recorded using a spectrofluorometer. The excitation wavelength is typically set at 280 nm (for both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).

  • Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism. For static quenching, the binding constant and the number of binding sites can be calculated using the double logarithm regression curve. Thermodynamic parameters are calculated from the binding constants obtained at different temperatures using the van 't Hoff equation.

Fluorescence_Quenching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., HSA in Buffer) titration Titrate Protein with Ligand prep_protein->titration prep_ligand Prepare Ligand Solution (TBBPA/TBBPA-Sulfate) prep_ligand->titration incubation Incubate to Equilibrium titration->incubation measurement Measure Fluorescence Emission incubation->measurement stern_volmer Stern-Volmer Analysis measurement->stern_volmer binding_params Calculate Binding Constant (K) and Number of Sites (n) stern_volmer->binding_params thermo Determine Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) binding_params->thermo

Fluorescence Quenching Experimental Workflow
Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring the unbound fraction of a ligand in the presence of a protein.

Principle: This method involves a semi-permeable membrane that separates a compartment containing the protein and ligand from a compartment containing only buffer. The membrane allows the free ligand to pass through but retains the larger protein and the protein-ligand complex. At equilibrium, the concentration of the free ligand is the same in both compartments.

Experimental Procedure:

  • Apparatus Setup: An equilibrium dialysis apparatus, often in a 96-well plate format for high-throughput screening, is used. Each well is divided into two chambers by a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa).

  • Sample Loading: The plasma (or a solution of the purified protein) containing a known concentration of the test compound (TBBPA or this compound) is added to one chamber (the plasma chamber). The other chamber (the buffer chamber) is filled with an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The dialysis unit is sealed and incubated at a controlled temperature (e.g., 37°C) with gentle shaking for a sufficient period to allow the free ligand to reach equilibrium between the two chambers. The time to reach equilibrium can vary depending on the compound and must be determined experimentally.

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each aliquot is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Unbound Fraction: The fraction of the compound that is not bound to protein (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber at equilibrium.

Equilibrium_Dialysis_Workflow cluster_setup Setup cluster_loading Sample Loading cluster_process Process cluster_analysis Analysis apparatus Prepare Dialysis Apparatus (Semi-permeable membrane) load_plasma Add Plasma + Ligand to Plasma Chamber apparatus->load_plasma load_buffer Add Buffer to Buffer Chamber apparatus->load_buffer incubation Incubate at 37°C with Shaking load_plasma->incubation load_buffer->incubation equilibrium Allow Free Ligand to Reach Equilibrium incubation->equilibrium sampling Collect Aliquots from Both Chambers equilibrium->sampling lcms Quantify Ligand Concentration by LC-MS sampling->lcms calculation Calculate Unbound Fraction (fu) lcms->calculation

Equilibrium Dialysis Experimental Workflow

Toxicological Relevance and Signaling Pathways

The interaction of TBBPA and its metabolites with plasma proteins has significant toxicological implications.

Disruption of Thyroid Hormone Homeostasis: TBBPA is structurally similar to the thyroid hormone thyroxine (T4) and has been shown to be a potent competitor for binding to TTR.[4] By displacing T4 from TTR, TBBPA can increase the free concentration of T4, making it more available for metabolism and excretion, which can lead to a decrease in circulating T4 levels. This disruption of thyroid hormone homeostasis is a major concern, particularly during development. The binding affinity of this compound to TTR has not been determined, but it is a critical area for future research to fully understand the endocrine-disrupting potential of TBBPA and its metabolites.

Modulation of Cellular Signaling Pathways: In vitro studies have demonstrated that TBBPA can interfere with various cellular signaling pathways. For instance, TBBPA has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway, and Protein Kinase C (PKC). These pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of these pathways by TBBPA could contribute to its observed toxic effects, including potential immunotoxicity and neurotoxicity. The extent to which this compound can elicit similar effects is currently unknown.

MAPK_ERK_Pathway TBBPA TBBPA Receptor Growth Factor Receptor TBBPA->Receptor Activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse

Simplified MAPK/ERK Signaling Pathway Activated by TBBPA

Conclusion and Future Directions

The interaction of TBBPA with plasma proteins, particularly HSA and TTR, is a key factor in its toxicokinetics. While the binding of the parent compound has been relatively well-characterized, a significant knowledge gap exists regarding the plasma protein binding of its major metabolite, this compound. Understanding the binding affinity and capacity of this compound is crucial for accurately assessing the internal dose and potential health risks associated with TBBPA exposure.

Future research should prioritize the following:

  • Quantitative analysis of this compound binding: Conducting in vitro studies using techniques like fluorescence quenching and equilibrium dialysis to determine the binding constants of this compound with HSA and TTR.

  • Comparative studies: Directly comparing the plasma protein binding of TBBPA and this compound to elucidate the impact of sulfation.

  • Investigation of signaling pathway effects: Examining whether this compound can modulate cellular signaling pathways in a manner similar to the parent compound.

Addressing these research needs will provide a more complete picture of the fate and biological activity of TBBPA and its metabolites in the human body, ultimately leading to more informed risk assessments and regulatory decisions.

References

An In-Depth Technical Guide to the In Vitro Generation of TBBPA-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is the most widely used brominated flame retardant, incorporated into a vast array of consumer products, most notably electronic circuit boards and plastics. Due to its widespread use and potential for environmental leaching, human exposure is inevitable. In vivo, TBBPA undergoes extensive first-pass metabolism, primarily through Phase II conjugation reactions, to form more water-soluble metabolites that can be readily excreted.[1] The two major metabolites are TBBPA-glucuronide and TBBPA-sulfate.[1]

The generation of these metabolites, particularly this compound, is critical for a variety of research applications. Authentic analytical standards are required for accurate quantification in human biomonitoring studies, while sufficient quantities are needed for in vitro toxicological assessments to understand the biological activity of the metabolite itself. This guide provides detailed technical protocols for both the chemical synthesis and the in vitro enzymatic generation of this compound, along with methods for its purification and analysis.

Chapter 1: Chemical Synthesis of this compound

Chemical synthesis offers a direct and scalable method for producing TBBPA mono- and di-sulfate conjugates, which can serve as well-characterized standards for research. The following protocol is adapted from the method described by Ho et al. (2017).[2][3]

Experimental Protocol: Sulfation via Chlorosulfonic Acid

This procedure relies on the reaction of TBBPA with chlorosulfonic acid, followed by neutralization with a weak organic base to avoid cleaving the newly formed sulfate ester linkage.

Materials:

  • Tetrabromobisphenol A (TBBPA)

  • Chlorosulfonic acid (ClSO₃H)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Deionized water

  • HPLC-grade solvents for purification (e.g., Acetonitrile, Water with formic acid)

Procedure:

  • Reaction Setup: In a fume hood, dissolve TBBPA in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfation: Cool the solution in an ice bath (0°C). Slowly add chlorosulfonic acid dropwise to the stirred solution. The molar ratio of TBBPA to chlorosulfonic acid can be adjusted to favor the formation of mono- or di-sulfate products.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Precipitation: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold water. The excess chlorosulfonic acid will be hydrolyzed.

  • Neutralization and Product Precipitation: Crucially, the excess acid must not be neutralized with a strong inorganic base, as this will cleave the sulfate ester. Instead, neutralize the acidic aqueous solution with triethylamine. This will precipitate the this compound conjugates as their triethylamine salts.

  • Collection: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove excess triethylamine and other water-soluble impurities.

  • Purification: The crude product must be purified, typically by High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is suitable, using a gradient of water and acetonitrile, often with a formic acid modifier, to separate the mono- and di-sulfated products from any remaining TBBPA and other byproducts.

  • Characterization: Confirm the identity and purity of the collected fractions using analytical techniques such as LC-MS/MS and NMR spectroscopy. The final products will be stable triethylamine salts of this compound.

cluster_synthesis Chemical Synthesis Workflow TBBPA Dissolve TBBPA in Anhydrous Solvent React React with Chlorosulfonic Acid (0°C) TBBPA->React Quench Quench Reaction (Ice-cold water) React->Quench Neutralize Neutralize & Precipitate with Triethylamine Quench->Neutralize Purify Purify by Reverse-Phase HPLC Neutralize->Purify Product This compound (Triethylamine Salt) Purify->Product

A workflow for the chemical synthesis of this compound.

Chapter 2: In Vitro Enzymatic Generation of this compound

This approach mimics the biological metabolic pathway and is essential for studying enzyme kinetics and generating metabolites in a biologically relevant context. The reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfuryl group from the universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of TBBPA.[2]

Relevant Signaling & Metabolic Pathways

TBBPA metabolism is a key detoxification process. In hepatocytes, TBBPA is conjugated by Phase II enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), to form TBBPA-glucuronide and this compound, respectively. This conjugation increases the hydrophilicity of TBBPA, facilitating its elimination.[1][4] TBBPA has also been shown to interfere with cellular signaling, including the Ras and thyroid hormone pathways, making the study of its metabolism particularly relevant.[5][6]

cluster_pathway TBBPA Phase II Metabolic Pathway TBBPA Tetrabromobisphenol A (TBBPA) Sulfate This compound TBBPA->Sulfate Sulfation Glucuronide TBBPA-Glucuronide TBBPA->Glucuronide Glucuronidation SULTs SULT Enzymes (+ PAPS) SULTs->Sulfate UGTs UGT Enzymes (+ UDPGA) UGTs->Glucuronide cluster_enzymatic In Vitro Enzymatic Reaction Workflow Prepare Prepare Reaction Mix (Buffer, Enzyme, TBBPA) PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate with PAPS PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop with Acetonitrile Incubate->Stop Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) Stop->Analyze

References

TBBPA-Sulfate Toxicokinetics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of Tetrabromobisphenol A (TBBPA)-sulfate, a major metabolite of the widely used brominated flame retardant TBBPA, in animal models. This document synthesizes key findings on the absorption, distribution, metabolism, and excretion (ADME) of TBBPA-sulfate, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols from pivotal studies are also outlined to aid in the design and interpretation of future research.

Introduction

Tetrabromobisphenol A (TBBPA) is a high-production-volume flame retardant extensively used in electronic circuit boards, plastics, and textiles. Due to its widespread use, there is significant interest in its potential for human exposure and toxicity. Following oral exposure, TBBPA is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, primarily in the liver, to form more water-soluble conjugates.[1] The main metabolic pathways are glucuronidation and sulfation, leading to the formation of TBBPA-glucuronide and this compound.[2] These conjugation reactions are a critical detoxification pathway, as they facilitate the excretion of TBBPA from the body.[1] Understanding the toxicokinetics of this compound is crucial for assessing the overall disposition and potential health risks associated with TBBPA exposure.

Metabolic Pathway of TBBPA to this compound

TBBPA is metabolized to its sulfate conjugate via a Phase II biotransformation reaction catalyzed by sulfotransferase (SULT) enzymes.[3] This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to one of the hydroxyl groups of TBBPA. While multiple SULT isoforms exist, SULT1A1 and SULT1E1 have been identified as potentially significant contributors to the sulfonation of phenolic compounds like TBBPA.[4][5][6] The resulting this compound is a more polar and water-soluble molecule, which facilitates its elimination from the body, primarily through biliary excretion into the feces.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) SULT Sulfotransferase (SULT) Enzymes (e.g., SULT1A1, SULT1E1) TBBPA->SULT PAPS 3'-Phosphoadenosine-5'- phosphosulfate (PAPS) PAPS->SULT TBBPA_Sulfate This compound SULT->TBBPA_Sulfate Sulfonation PAP 3'-Phosphoadenosine-5'- phosphate (PAP) SULT->PAP Excretion Biliary Excretion (Feces) TBBPA_Sulfate->Excretion

Figure 1: Metabolic pathway of TBBPA to this compound.

Experimental Protocols

The following section details a typical experimental protocol for investigating the toxicokinetics of this compound in rats, based on methodologies reported in the literature.[7]

Animal Model
  • Species: Sprague-Dawley rats[8]

  • Sex: Male[8]

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[7]

  • Acclimation: A suitable acclimation period is provided for the animals to adapt to the housing conditions before the study commences.

Dosing
  • Compound: Tetrabromobisphenol A (TBBPA)

  • Vehicle: Corn oil[7]

  • Route of Administration: Oral gavage[7]

  • Dose: A single oral dose of 300 mg/kg body weight is administered.[8]

Sample Collection
  • Blood: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 3, 6, 12, 24, 48, 72, and 96 hours) via cannulation of the jugular vein or another appropriate method.[8] Plasma is separated by centrifugation.

  • Urine and Feces: Urine and feces are collected at regular intervals throughout the study period.[7]

Sample Analysis
  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of TBBPA and its metabolites in plasma, urine, and feces.[8]

  • Sample Preparation: Plasma samples may require protein precipitation followed by solid-phase extraction. Feces samples are typically homogenized, extracted with an organic solvent, and cleaned up before analysis.

  • Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification. Calibration curves are generated using matrix-matched standards.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sample Collection Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Oral Gavage (300 mg/kg TBBPA in Corn Oil) Animal_Acclimation->Dosing Blood_Collection Blood Sampling (Multiple Time Points) Dosing->Blood_Collection Excreta_Collection Urine & Feces Collection Dosing->Excreta_Collection Sample_Processing Sample Preparation (Extraction, Clean-up) Blood_Collection->Sample_Processing Excreta_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification of this compound) Sample_Processing->LC_MS_MS Toxicokinetic_Modeling Toxicokinetic Parameter Calculation (Cmax, Tmax, etc.) LC_MS_MS->Toxicokinetic_Modeling

Figure 2: Experimental workflow for TBBPA toxicokinetics study in rats.

Quantitative Toxicokinetic Data

The toxicokinetics of this compound have been primarily characterized in rats following oral administration of the parent compound, TBBPA. This compound is a major metabolite detected in plasma.[8]

Table 1: Toxicokinetic Parameters of this compound in Male Sprague-Dawley Rats Following a Single Oral Dose of 300 mg/kg TBBPA

ParameterValueReference
Cmax (Maximum Plasma Concentration) 694 µmol/L[8]
Tmax (Time to Cmax) 6 hours[8]

Data from Schauer et al. (2006)[8]

Table 2: Comparative Plasma Toxicokinetics of TBBPA and its Major Metabolites in Male Sprague-Dawley Rats Following a Single Oral Dose of 300 mg/kg TBBPA

AnalyteCmax (µmol/L)Tmax (hours)Half-life (hours)Reference
TBBPA103313[8]
This compound 694 6 Not Reported[8]
TBBPA-Glucuronide253Not Reported[8]

Data from Schauer et al. (2006)[8]

These data demonstrate that after a high oral dose of TBBPA in rats, this compound is the most abundant metabolite in terms of peak plasma concentration, reaching its maximum level later than the parent compound and TBBPA-glucuronide.[8] This suggests rapid and extensive sulfation of TBBPA following absorption.

Distribution and Excretion

Following its formation, this compound is primarily eliminated from the body via biliary excretion into the feces.[1] Studies in rats have shown that the vast majority of an administered oral dose of TBBPA is recovered in the feces, with only a small percentage found in the urine.[1] This indicates that TBBPA and its metabolites, including this compound, undergo significant enterohepatic circulation. While plasma concentrations of this compound are high, tissue distribution data specifically for this metabolite are limited. However, the overall low tissue retention of TBBPA and its metabolites suggests that this compound is efficiently cleared from the body.[8]

Conclusion

In animal models, particularly rats, TBBPA undergoes rapid and extensive metabolism to form this compound and TBBPA-glucuronide. This compound is a major circulating metabolite, reaching high plasma concentrations after oral administration of TBBPA. The primary route of elimination for this compound is biliary excretion into the feces. The data presented in this guide highlight the importance of the sulfation pathway in the detoxification and clearance of TBBPA. Further research is warranted to fully elucidate the toxicokinetic profile of this compound in other animal models and to investigate the potential for this metabolite to contribute to the overall toxicological effects of TBBPA. The detailed experimental protocols and compiled quantitative data provided herein serve as a valuable resource for scientists and researchers in the fields of toxicology, pharmacology, and drug development.

References

Bioaccumulation Potential of TBBPA-Sulfate in Aquatic Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, undergoes metabolic transformation in aquatic organisms, leading to the formation of various derivatives, including TBBPA-sulfate. This technical guide provides a comprehensive overview of the current understanding of the bioaccumulation potential of this compound in aquatic life. While direct quantitative data on the bioaccumulation of this compound is scarce, this document synthesizes available information on TBBPA metabolism, the physicochemical properties of sulfate conjugates, and established principles of bioaccumulation to infer the likely behavior of this metabolite. This guide also outlines the necessary experimental protocols and analytical methodologies required to definitively assess the bioaccumulation of this compound, addressing a critical knowledge gap in the environmental risk assessment of TBBPA.

Introduction

Tetrabromobisphenol A (TBBPA) is a high-production-volume chemical used extensively as a flame retardant in a variety of consumer and industrial products. Its presence in aquatic environments has raised concerns due to its potential for bioaccumulation and toxicity. Aquatic organisms can absorb TBBPA from the surrounding water and sediment.[1] Once absorbed, TBBPA can undergo biotransformation, a process that modifies the chemical structure of the compound. One of the key metabolic pathways for TBBPA in both vertebrates and invertebrates is sulfation, which results in the formation of this compound.[2][3] This conjugation reaction is generally considered a detoxification mechanism, as it increases the water solubility of the parent compound, thereby facilitating its excretion.[4] Understanding the bioaccumulation potential of this compound is crucial for a complete environmental risk assessment of TBBPA and its metabolites.

TBBPA Metabolism and the Formation of this compound

In aquatic organisms, TBBPA is metabolized through Phase I and Phase II biotransformation pathways. Phase II reactions involve the conjugation of TBBPA with endogenous molecules to increase their water solubility and facilitate elimination. Sulfation, the conjugation with a sulfate group, is a major Phase II metabolic route for TBBPA.[2] Studies have shown that TBBPA can be transformed into hydrophilic sulfate and glucuronide conjugates in vertebrates like tadpoles and rats, which are then easily excreted.[4] The formation of this compound has also been observed in freshwater microalgae.[3]

Signaling Pathway for TBBPA Sulfation

The sulfation of TBBPA is an enzymatic process primarily catalyzed by sulfotransferases (SULTs). This pathway plays a critical role in the detoxification and excretion of TBBPA.

TBBPA_Sulfation_Pathway TBBPA TBBPA TBBPA_in_cell Intracellular TBBPA TBBPA->TBBPA_in_cell Uptake SULT Sulfotransferase (SULT) TBBPA_in_cell->SULT PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->SULT TBBPA_Sulfate This compound SULT->TBBPA_Sulfate Sulfation Excretion Excretion TBBPA_Sulfate->Excretion

Figure 1: TBBPA Sulfation Pathway.

Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties, particularly its water solubility and octanol-water partition coefficient (Kow).

PropertyTBBPAThis compound (Predicted)Reference
Water Solubility Low (0.171 mg/L at 25°C, pH 3.05)High[4][5]
Log Kow High (5.903)Low[4][6]

Table 1: Comparison of Physicochemical Properties of TBBPA and Predicted Properties of this compound.

The addition of a sulfate group significantly increases the polarity and water solubility of a molecule while decreasing its lipophilicity (and thus its Kow value).[4] Chemicals with high water solubility and low Kow values are less likely to partition into the fatty tissues of organisms and, therefore, have a lower bioaccumulation potential. Based on these principles, This compound is predicted to have a significantly lower bioaccumulation potential than its parent compound, TBBPA.

Quantitative Data on Bioaccumulation

A thorough review of the scientific literature reveals a significant data gap regarding the direct measurement of the bioaccumulation potential of this compound in aquatic organisms. Studies have focused on the bioaccumulation of the parent TBBPA, and while they acknowledge the formation of metabolites, they do not provide specific Bioconcentration Factors (BCFs) or Bioaccumulation Factors (BAFs) for this compound.

CompoundSpeciesBCF (L/kg)TissueExposure DurationReference
TBBPAFathead Minnow (Pimephales promelas)307Whole body4 days[4]
TBBPABluegill Sunfish (Lepomis macrochirus)20Edible tissue28 days[4]
TBBPABluegill Sunfish (Lepomis macrochirus)170Visceral tissue28 days[4]
This compound Data Not Available N/A N/A N/A

Table 2: Bioconcentration Factors (BCFs) for TBBPA in Fish. No data is currently available for this compound.

The lack of quantitative data for this compound highlights the need for further research to accurately assess its environmental fate and risk.

Experimental Protocols for Assessing this compound Bioaccumulation

To address the existing data gap, specific experimental studies are required. The following outlines a potential workflow for determining the bioaccumulation of this compound in an aquatic organism, such as the zebrafish (Danio rerio), a common model organism in ecotoxicology.

Experimental Workflow

Bioaccumulation_Workflow cluster_prep Preparation cluster_exposure Exposure Study (OECD 305) cluster_analysis Analysis cluster_data Data Analysis synthesis Synthesis of This compound Standard analytical_method Develop & Validate LC-MS/MS Method synthesis->analytical_method uptake Uptake Phase: Constant Exposure to This compound analytical_method->uptake acclimation Acclimation of Test Organisms acclimation->uptake depuration Depuration Phase: Transfer to Clean Water uptake->depuration sampling Water & Tissue Sampling at Intervals uptake->sampling depuration->sampling extraction Extraction of this compound from Samples sampling->extraction quantification Quantification via LC-MS/MS extraction->quantification bcf_calc BCF Calculation quantification->bcf_calc

Figure 2: Experimental Workflow for this compound Bioaccumulation Study.
Key Methodological Considerations:

  • Test Organism: Zebrafish (Danio rerio) are a suitable model due to their rapid development, well-characterized biology, and established testing guidelines.

  • Test Substance: A stable, analytically pure this compound standard is required. This may necessitate custom synthesis.[7]

  • Exposure System: A flow-through system is recommended to maintain a constant concentration of this compound in the water during the uptake phase.

  • Analytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), is necessary to accurately quantify the low concentrations of this compound expected in water and tissue samples.[8][9][10]

  • BCF Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the organism (C_organism) to its concentration in the water (C_water) at steady state.

Conclusion and Future Directions

The available evidence strongly suggests that the bioaccumulation potential of this compound in aquatic life is low. The metabolic conversion of TBBPA to its sulfate conjugate is a detoxification pathway that increases the compound's hydrophilicity, thereby favoring its excretion rather than accumulation in lipid-rich tissues. However, a significant data gap exists regarding direct quantitative measurements of this compound bioaccumulation.

Future research should prioritize conducting well-designed bioaccumulation studies following standardized guidelines (e.g., OECD 305) to determine the BCF of this compound in relevant aquatic species. The development of certified analytical standards for this compound is a critical prerequisite for such studies.[1] Filling this knowledge gap will allow for a more comprehensive and accurate risk assessment of TBBPA and its environmental transformation products.

References

The Role of TBBPA-Sulfate in Tetrabromobisphenol A (TBBPA)-Induced Toxicity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, has come under scrutiny for its potential toxic effects on human health and the environment. Understanding the metabolic fate of TBBPA is crucial for accurately assessing its risk profile. A primary metabolic pathway for TBBPA is sulfation, leading to the formation of TBBPA-sulfate. This technical guide provides a comprehensive overview of the role of this compound in TBBPA-induced toxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The available evidence strongly suggests that sulfation is a major detoxification pathway for TBBPA, with this compound exhibiting significantly lower toxicity than the parent compound. However, the potential for TBBPA to disrupt endocrine function through inhibition of sulfotransferases warrants further investigation.

Introduction to TBBPA and its Metabolism

Tetrabromobisphenol A is a high-production-volume chemical primarily used as a reactive and additive flame retardant in electronic circuit boards, plastics, and textiles.[1] Due to its widespread use, human exposure is prevalent through various routes, including diet and dust ingestion.[2] In vivo, TBBPA undergoes phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[3][4] The formation of this compound is catalyzed by sulfotransferase enzymes (SULTs). This metabolic conversion is generally considered a detoxification process, as it increases the water solubility of TBBPA, thereby promoting its elimination from the body.[2][5]

Comparative Toxicity of TBBPA and this compound

Direct comparative toxicity data for TBBPA and its sulfated metabolite are limited in the scientific literature. However, the consensus from available studies indicates that this compound is significantly less toxic than the parent TBBPA molecule. The rapid metabolism and excretion of TBBPA as conjugates like this compound contribute to its relatively low systemic toxicity.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of TBBPA. Data for this compound is largely unavailable, reflecting its presumed lower toxicological relevance.

Table 1: Cytotoxicity Data for TBBPA

Cell LineAssayEndpointConcentration (µM)EffectReference
Human peripheral blood mononuclear cells (PBMCs)Cell Viability10 µg/mL (~18.4 µM)~14% decrease in viability[6][7]
Human ErythrocytesATP LevelIC50~15-25 µg/mL (~27.6-46 µM)Reduction in intracellular ATP[8]
Chicken Embryonic HepatocytesCell ViabilityLC5040.6Decreased cell viability[9]

Table 2: Developmental Toxicity of TBBPA in Zebrafish (Danio rerio)

Exposure DurationEndpointConcentrationEffectReference
96 hoursMortality1.5 µM (0.8 mg/L)100% mortality by 5 dpf[10]
96 hoursMortality3 µM (1.6 mg/L)100% mortality by 3 dpf[10]
48 hoursMalformation0.75 µMSignificant occurrence of pericardial and yolk sac edema[10]

Table 3: Endocrine Disruption Potential of TBBPA

Assay SystemTargetEffectConcentrationReference
Human H295R cellsSteroidogenesisAltered hormone production-[11][12][13][14][15]
Zebrafish larvaeThyroid Hormone SystemIncreased T4, decreased T350-400 µg/L[16]
In vitroThyroid Hormone Receptor βAgonistic activityµM concentrations[17][18]
In vitroEstrogen Sulfotransferase (SULT1E1)Inhibition-[19]

Key Signaling Pathways and Toxic Mechanisms

TBBPA has been shown to exert its toxic effects through various mechanisms, with endocrine disruption being a primary area of concern. The role of this compound in these pathways is largely indirect, with its formation representing a detoxification step that mitigates the adverse effects of the parent compound.

TBBPA Metabolism

The metabolic conversion of TBBPA to its sulfate and glucuronide conjugates is a critical detoxification pathway.

TBBPA_Metabolism TBBPA TBBPA TBBPA_Sulfate This compound TBBPA->TBBPA_Sulfate Sulfation (SULTs) TBBPA_Glucuronide TBBPA-Glucuronide TBBPA->TBBPA_Glucuronide Glucuronidation (UGTs) Excretion Excretion TBBPA_Sulfate->Excretion TBBPA_Glucuronide->Excretion Thyroid_Disruption TBBPA TBBPA T4 Thyroxine (T4) TBBPA->T4 Increases levels T3 Triiodothyronine (T3) TBBPA->T3 Decreases levels TR Thyroid Hormone Receptor (TR) TBBPA->TR Binds to receptor (agonistic effect) T3->TR Binds Gene_Expression Target Gene Expression TR->Gene_Expression Regulates Steroidogenesis_Disruption TBBPA TBBPA Cholesterol Cholesterol TBBPA->Cholesterol Affects transport SULT1E1 Estrogen Sulfotransferase (SULT1E1) TBBPA->SULT1E1 Inhibits Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androgens Androgens Progesterone->Androgens Various enzymes Estrogens Estrogens Androgens->Estrogens Aromatase Inactive_Estrogens Inactive Estrogen Sulfates Estrogens->Inactive_Estrogens Sulfation by SULT1E1 Zebrafish_Toxicity_Workflow start Fertilized Zebrafish Eggs (<3 hpf) prepare Prepare Test Solutions (TBBPA/TBBPA-Sulfate & Control) start->prepare expose Expose Embryos in 24-well Plates (1 embryo/well, ≥20 embryos/conc.) prepare->expose incubate Incubate at 26°C for 96 hours expose->incubate observe Observe for Lethality Endpoints (24, 48, 72, 96 h) incubate->observe analyze Calculate LC50 Values observe->analyze end Toxicity Assessment analyze->end H295R_Workflow start Seed H295R Cells in 24-well Plates acclimate Acclimate for 24 hours start->acclimate expose Expose to Test Chemical, Controls (48 hours) acclimate->expose collect_medium Collect Culture Medium expose->collect_medium cell_viability Assess Cell Viability (e.g., MTT) expose->cell_viability hormone_quant Quantify Estradiol & Testosterone collect_medium->hormone_quant analyze Analyze Data (Fold Change, LOEC, NOEC) cell_viability->analyze hormone_quant->analyze end Steroidogenesis Disruption Assessment analyze->end

References

Discovery of Novel TBBPA-Sulfate Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the discovery, analysis, and potential biological implications of tetrabromobisphenol A (TBBPA)-sulfate metabolites. TBBPA, a widely used brominated flame retardant, undergoes extensive metabolism in biological systems, with sulfation being a major conjugation pathway.[1][2] Understanding the formation and activity of these sulfate metabolites is crucial for assessing the overall toxicological profile of TBBPA.

Quantitative Data on TBBPA and its Conjugated Metabolites

The following table summarizes quantitative data from a study on human urine samples from 140 voluntary donors in Hong Kong, providing insights into the levels of TBBPA and its glucuronide and sulfate conjugates.[3][4]

AnalyteMatrixConcentration Range (μ g/g-creatinine )Detection FrequencyReference
TBBPAUrine0.19 - 127.24 (total TBBPA-related compounds)>85%[3][4]
TBBPA ConjugatesUrine0.19 - 127.24Detected in all samples[3][4]
TBBPAPlasma->85%[3][4]

Experimental Protocols

Analysis of TBBPA-Sulfate Metabolites in Human Urine by SPE-LC-MS/MS

This protocol describes a method for the simultaneous analysis of TBBPA and its glucuronide and sulfate conjugates in human urine.[3][5]

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Acidify 10 mL of urine sample with acetic acid.

  • SPE Cartridge: Use an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by deionized water.

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with water to remove interferences.

  • Elution: Elute the analytes with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for TBBPA and its sulfate conjugates to ensure selectivity and sensitivity.

Synthesis of this compound Conjugates

The synthesis of TBBPA mono- and di-sulfate conjugates can be achieved through a reaction with chlorosulfonic acid.[6]

2.2.1. General Procedure

  • Reaction: React TBBPA with an excess of chlorosulfonic acid in a suitable solvent. The reaction should be carried out at a controlled temperature.

  • Neutralization and Precipitation: The excess chlorosulfonic acid cannot be neutralized with a strong inorganic base as this would cleave the sulfate ester linkage.[6] Instead, the product is precipitated by the addition of an organic base like triethylamine.[6]

  • Purification: The resulting triethylamine salt of the this compound conjugate is then purified using high-performance liquid chromatography (HPLC).

Visualizations: Pathways and Workflows

TBBPA Metabolic Pathway

The following diagram illustrates the major metabolic pathways of TBBPA, including the formation of sulfate conjugates.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) PhaseI Phase I Metabolism (e.g., Hydroxylation, Debromination) TBBPA->PhaseI PhaseII Phase II Metabolism (Conjugation) TBBPA->PhaseII PhaseI->PhaseII Methylated Methylated TBBPA PhaseI->Methylated O-methylation Sulfate This compound PhaseII->Sulfate Sulfotransferase Glucuronide TBBPA-Glucuronide PhaseII->Glucuronide UDP-glucuronosyltransferase Excretion Excretion (Urine, Feces) Sulfate->Excretion Glucuronide->Excretion Methylated->Excretion

Caption: Metabolic pathways of TBBPA.

Experimental Workflow for this compound Analysis

This diagram outlines the typical workflow for the analysis of this compound metabolites in biological samples.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification & Reporting Sample Urine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Concentration SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Workflow for this compound analysis.

TBBPA and Estrogen Signaling Pathway

TBBPA is a potent inhibitor of estrogen sulfotransferase (SULT1E1), an enzyme crucial for the inactivation of estradiol (E2).[1][7] By inhibiting this enzyme, TBBPA can disrupt estrogen homeostasis, leading to an increase in the bioavailability of active estrogens and potentially contributing to endocrine-disrupting effects.[1][3] The formation of this compound is a competing reaction catalyzed by the same family of enzymes.

Estrogen_Signaling TBBPA TBBPA SULT1E1 Estrogen Sulfotransferase (SULT1E1) TBBPA->SULT1E1 Inhibits TBBPA->SULT1E1 Metabolized to E2S Estradiol Sulfate (E2-S) (Inactive) SULT1E1->E2S Produces TBBPA_S This compound SULT1E1->TBBPA_S E2 Estradiol (E2) (Active) E2->SULT1E1 Metabolized by ER Estrogen Receptor (ER) E2->ER Binds to Gene Gene Expression ER->Gene Regulates

Caption: TBBPA's impact on estrogen signaling.

References

Methodological & Application

Application Note: Quantification of TBBPA-Sulfate in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products to reduce their flammability. Due to its widespread use and potential for human exposure, there is a growing concern regarding its possible adverse health effects. In the human body, TBBPA undergoes metabolism, leading to the formation of various metabolites, including TBBPA-sulfate. This conjugated metabolite is excreted in urine and serves as a key biomarker for assessing human exposure to TBBPA. Accurate and sensitive quantification of this compound in urine is therefore crucial for human biomonitoring studies and for understanding the toxicokinetics of TBBPA.

This application note details a robust and sensitive method for the quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • 13C12-TBBPA (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Oasis HLB SPE cartridges

  • Human urine samples

Sample Preparation: Solid-Phase Extraction (SPE)
  • Urine Sample Pre-treatment: Centrifuge urine samples to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.

  • Elution: Elute the retained this compound and the internal standard with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ion mode.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry (MS) Conditions:

Multiple Reaction Monitoring (MRM) is used for the quantification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 622.7542.830
This compound (Qualifier) 622.7462.945
13C12-TBBPA (Internal Standard) 554.8462.935

Data Presentation

The quantitative data for this compound should be summarized in a table for clear comparison. This includes sample ID, concentration of this compound (in ng/mL), and any relevant quality control data.

Sample IDThis compound Concentration (ng/mL)QC Check
Sample 12.5Pass
Sample 21.8Pass
Sample 35.1Pass
.........

Experimental Workflow Diagram

experimental_workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation sample_loading Sample Loading centrifugation->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->sample_loading washing Washing (Water) sample_loading->washing elution Elution (Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS System (Negative ESI, MRM Mode) reconstitution->lc_ms_ms data_acquisition Data Acquisition lc_ms_ms->data_acquisition quantification Quantification of this compound data_acquisition->quantification reporting Reporting of Results quantification->reporting TBBPA_Metabolism Metabolic Pathway of TBBPA to this compound TBBPA Tetrabromobisphenol A (TBBPA) PhaseI Phase I Metabolism (e.g., Hydroxylation) TBBPA->PhaseI Intermediate Hydroxylated TBBPA PhaseI->Intermediate PhaseII Phase II Metabolism (Sulfation) Intermediate->PhaseII TBBPA_Sulfate This compound PhaseII->TBBPA_Sulfate Excretion Urinary Excretion TBBPA_Sulfate->Excretion

Application Notes and Protocols for Solid-Phase Extraction of TBBPA-Sulfate from Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Tetrabromobisphenol A (TBBPA)-sulfate from serum samples. TBBPA is a widely used brominated flame retardant, and monitoring its metabolites, such as TBBPA-sulfate, is crucial for toxicological and pharmacokinetic studies.

Introduction

Tetrabromobisphenol A (TBBPA) is metabolized in the body, primarily in the liver, to form more water-soluble conjugates, including this compound and TBBPA-glucuronide, to facilitate its excretion.[1] The analysis of these metabolites in serum is essential for assessing human exposure and understanding the toxicokinetics of TBBPA. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like serum prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

While specific protocols for the direct extraction of this compound from serum are not extensively detailed in the available literature, a general procedure can be adapted from methods used for TBBPA and other polar metabolites. The following protocol is a comprehensive guide that can be used as a starting point and should be optimized and validated for specific laboratory conditions and analytical instrumentation.

Materials and Reagents
  • SPE Cartridges: Oasis HLB (hydrophilic-lipophilic balanced) cartridges are a common choice for the extraction of a wide range of compounds from biological fluids.[2] Reversed-phase C18 cartridges can also be utilized.[3]

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Ammonium hydroxide

    • Internal Standard (e.g., ¹³C₁₂-TBBPA).[3][4]

Sample Pretreatment
  • Thaw frozen serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1 mL serum sample, add an appropriate amount of internal standard.

  • For protein precipitation and to disrupt protein binding, add 1 mL of acidified water (e.g., with 0.1% formic acid).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Protocol using Oasis HLB Cartridge
  • Conditioning: Condition the Oasis HLB cartridge by passing 3 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of water through it. Ensure the sorbent bed does not run dry.

  • Loading: Load the pretreated serum supernatant onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

    • A second wash with a mild organic solvent solution (e.g., 3 mL of 5% methanol in water) can be performed to remove less polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound and other retained analytes with 3 mL of methanol or a mixture of methanol and acetonitrile. A small amount of ammonium hydroxide (e.g., 1-2%) can be added to the elution solvent to improve the recovery of acidic compounds like this compound.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Quantitative data for the direct analysis of this compound in serum is limited in the literature. Most studies focus on the parent compound, TBBPA. The following tables summarize the available quantitative data for TBBPA in serum, which can serve as a reference for method development for its sulfate metabolite.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
TBBPAHuman SerumReversed-phase and normal-phaseLC-MS/MS> 83.3-4.1 pg/g[3]
TBBPAHuman SerumLC-SiUPLC-MS/MS80.3 - 108.81.81 - 42.16 pg/g-[4]
TBBPABelgian Human SerumOasis HLB and FlorisilGC-ECNI/MS--0.05 ng/mL[2]
TBBPARat Serum-LC-MS/MS97 - 1070.04 µg/mL-[5]

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

TBBPA Metabolic Pathway

The primary metabolic pathway for TBBPA in vivo involves conjugation to form TBBPA-glucuronide and this compound.[1]

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) Sulfate This compound TBBPA->Sulfate Sulfotransferase Glucuronide TBBPA-Glucuronide TBBPA->Glucuronide UDP-glucuronosyltransferase

Caption: Metabolic pathway of TBBPA to its major conjugates.

Experimental Workflow for SPE of this compound from Serum

The following diagram illustrates the key steps in the solid-phase extraction workflow for the analysis of this compound in serum.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Serum Serum Sample Spike Spike with Internal Standard Serum->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for SPE of this compound.

Potential Signaling Pathways Affected by TBBPA

While the direct effects of this compound on cellular signaling are not well-established, the parent compound TBBPA has been shown to interfere with several key signaling pathways. It is plausible that its metabolites may also have biological activity.

TBBPA_Signaling cluster_pathways Affected Signaling Pathways TBBPA TBBPA MAPK MAPK Signaling (e.g., ERK) TBBPA->MAPK Interferes with PKC Protein Kinase C (PKC) TBBPA->PKC Activates Endocrine Endocrine Disruption (Estrogen & Thyroid Signaling) TBBPA->Endocrine Disrupts Immune Immune Response TBBPA->Immune Modulates

Caption: Potential signaling pathways affected by TBBPA.

References

Application Notes & Protocols: Preparation and Analysis of TBBPA-Sulfate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant that has come under scrutiny due to its potential environmental and health risks.[1][2] Understanding its metabolic fate is crucial for accurate risk assessment. TBBPA undergoes extensive phase II metabolism in vivo, with sulfation being a primary detoxification pathway, leading to the formation of TBBPA-sulfate conjugates.[3][4] The availability of high-purity this compound analytical standards is therefore essential for the accurate quantification of this metabolite in biological and environmental samples.[4]

This document provides detailed protocols for the chemical synthesis, purification, and analytical characterization of this compound, intended for use as an analytical standard.

Metabolic Pathway of TBBPA

TBBPA is metabolized in the liver to form more water-soluble conjugates, primarily glucuronides and sulfates, which are then excreted.[3] This biotransformation is a critical step in the detoxification and elimination of TBBPA from the body.[3]

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) PhaseI Phase I Metabolism (e.g., hydroxylation) TBBPA->PhaseI CYP450 enzymes PhaseII Phase II Metabolism (Conjugation) TBBPA->PhaseII Sulfotransferases (SULTs) UDP-glucuronosyltransferases (UGTs) PhaseI->PhaseII TBBPA_Sulfate This compound PhaseII->TBBPA_Sulfate TBBPA_Glucuronide TBBPA-Glucuronide PhaseII->TBBPA_Glucuronide Excretion Excretion (Urine, Feces, Bile) TBBPA_Sulfate->Excretion TBBPA_Glucuronide->Excretion

Caption: Metabolic pathway of TBBPA, highlighting the formation of sulfate and glucuronide conjugates.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a previously published method for the synthesis of TBBPA mono- and di-sulfate conjugates.

Materials:

  • Tetrabromobisphenol A (TBBPA)

  • Chlorosulfonic acid

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve TBBPA in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding the mixture to ice-cold deionized water.

  • Neutralize the aqueous solution with triethylamine. Caution: Do not use strong inorganic bases like KOH or K2CO3, as they can cleave the sulfate ester linkage.

  • Extract the aqueous phase with DCM (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound product.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The crude product is purified by preparative HPLC to isolate the mono- and di-sulfate conjugates.

Instrumentation and Conditions:

ParameterCondition
HPLC System Preparative HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, increasing to elute the compounds. Optimize based on analytical runs.
Flow Rate 5-10 mL/min
Detection UV at 254 nm
Injection Volume Dependent on the concentration of the crude product

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the filtered solution onto the preparative HPLC system.

  • Collect fractions corresponding to the peaks of TBBPA mono-sulfate and TBBPA di-sulfate.

  • Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified this compound conjugates as their triethylamine salts.

Characterization and Quantification

The purified this compound standards should be thoroughly characterized to confirm their identity and purity.

Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the synthesized standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the sulfate group(s).

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.

Analytical Workflow for Quantification in Samples:

The following workflow outlines the general steps for the analysis of this compound in biological matrices such as urine or plasma.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard (e.g., ¹³C₁₂-TBBPA) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General analytical workflow for the quantification of this compound in biological samples.

Data Presentation

The performance of the analytical method for the determination of this compound should be validated. Key parameters are summarized below.

Table 1: LC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundValueValueValue
¹³C₁₂-TBBPA-Sulfate (IS)ValueValueValue
Note: Specific m/z values and collision energies need to be optimized based on the instrument used.

Table 2: Method Validation Data for this compound in Human Urine

ParameterResult
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) Value ng/mL
Limit of Quantification (LOQ) Value ng/mL
Recovery 85 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Note: These are typical performance characteristics and should be determined for each specific assay.

Stability and Storage

Synthesized this compound standards and biological samples for analysis should be stored under appropriate conditions to prevent degradation. Studies have shown that TBBPA conjugates are relatively stable when stored at low temperatures (-80°C). It is recommended to store stock solutions of the analytical standards in a freezer at -20°C or below and to minimize freeze-thaw cycles.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and analysis of this compound analytical standards. The availability of well-characterized standards is crucial for advancing research on the metabolism, toxicokinetics, and human exposure to TBBPA. Following these detailed methodologies will enable researchers to obtain accurate and reliable data for their studies.

References

Application Notes and Protocols for the Enzymatic Synthesis of TBBPA-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant that has come under scrutiny due to its potential endocrine-disrupting properties and widespread environmental presence. Understanding its metabolism is crucial for assessing its toxicological profile. In vivo, TBBPA undergoes Phase II metabolism, primarily forming glucuronide and sulfate conjugates.[1][2] The sulfation of TBBPA is catalyzed by sulfotransferase enzymes (SULTs), with estrogen sulfotransferase (SULT1E1) being a key enzyme in this biotransformation.[2][3] The resulting metabolite, TBBPA-sulfate, is more water-soluble, facilitating its excretion.

The identification and quantification of TBBPA metabolites are often hampered by the lack of commercially available analytical standards.[1] These application notes provide a detailed protocol for the enzymatic synthesis of this compound in vitro, which can then be used as a reference standard for metabolite identification and quantification in various biological matrices. The protocol leverages the catalytic activity of recombinant human SULT1E1 to sulfate TBBPA, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

Metabolic Pathway of TBBPA Sulfation

TBBPA is metabolized by sulfotransferases (SULTs) in a reaction that transfers a sulfonate group from the universal donor PAPS to one of the hydroxyl groups of TBBPA, forming TBBPA-monosulfate. This conjugation reaction increases the polarity of TBBPA, marking it for elimination from the body.

TBBPA_Sulfation TBBPA Tetrabromobisphenol A (TBBPA) TBBPA_Sulfate This compound TBBPA->TBBPA_Sulfate Sulfation PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->TBBPA_Sulfate PAP PAP (3'-phosphoadenosine- 5'-phosphate) SULT1E1 Sulfotransferase (e.g., SULT1E1) SULT1E1->TBBPA_Sulfate TBBPA_Sulfate->PAP

Caption: Metabolic pathway of TBBPA sulfation catalyzed by sulfotransferase.

Experimental Workflow for this compound Synthesis

The overall workflow for the enzymatic synthesis and purification of this compound involves the enzymatic reaction followed by purification and analytical confirmation.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Identification reagents Prepare Reaction Mixture: - TBBPA - Recombinant SULT1E1 - PAPS - Buffer incubation Incubate at 37°C reagents->incubation termination Terminate Reaction incubation->termination extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) termination->extraction hplc Preparative HPLC extraction->hplc lcms LC-MS/MS Analysis hplc->lcms quantification Quantification & Purity Assessment lcms->quantification

Caption: Workflow for enzymatic synthesis and analysis of this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No. (Example)
Tetrabromobisphenol A (TBBPA)Sigma-AldrichT4628
Recombinant Human SULT1E1R&D Systems5545-ST
3'-phosphoadenosine-5'-phosphosulfate (PAPS)Sigma-AldrichA1508
Potassium Phosphate Buffer (pH 7.4)--
Dithiothreitol (DTT)Sigma-AldrichD9779
Acetonitrile (ACN), HPLC gradeFisher ScientificA998
Methanol (MeOH), HPLC gradeFisher ScientificA452
Formic Acid, LC-MS gradeThermo Scientific85178
Water, LC-MS gradeFisher ScientificW6
Solid Phase Extraction (SPE) CartridgesWatersWAT054955 (Oasis HLB)
Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in vitro enzymatic reaction to produce this compound.

  • Preparation of Stock Solutions:

    • TBBPA Stock (10 mM): Due to the low water solubility of TBBPA (reported as 4.15 mg/L at pH 7), prepare a stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4]

    • Recombinant SULT1E1 Stock (1 mg/mL): Reconstitute the lyophilized enzyme in the buffer recommended by the manufacturer.

    • PAPS Stock (10 mM): Dissolve PAPS in water. Prepare fresh or store in aliquots at -80°C.

    • Reaction Buffer (0.5 M Potassium Phosphate, pH 7.4): Prepare and filter sterilize.

  • Enzymatic Reaction Mixture:

    • In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled up as needed.

ComponentStock ConcentrationVolume (µL) for 1 mL reactionFinal Concentration
0.5 M Potassium Phosphate Buffer (pH 7.4)0.5 M200100 mM
Dithiothreitol (DTT)100 mM101 mM
Recombinant Human SULT1E11 mg/mL2020 µg/mL
TBBPA10 mM10100 µM
PAPS10 mM50500 µM
Nuclease-free water-710-
Total Volume 1000
  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours in a shaking water bath.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by placing the reaction tube on ice.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of the synthesized this compound from the reaction mixture.

  • Protein Precipitation:

    • Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme and other proteins.

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and PAPS.

    • Elute the TBBPA and this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Reconstitute the dried residue in a suitable mobile phase (e.g., 50% acetonitrile in water).

    • Inject the sample onto a preparative C18 HPLC column.

    • Use a gradient elution method to separate this compound from the unreacted TBBPA. A suggested gradient is:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 10-90% B over 20 minutes.

    • Collect fractions corresponding to the this compound peak, which is expected to elute earlier than the more nonpolar TBBPA.

    • Pool the collected fractions and evaporate the solvent.

Protocol 3: LC-MS/MS Analysis for Identification and Quantification

This protocol describes the analytical method for the confirmation and quantification of the synthesized this compound.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate TBBPA and this compound (e.g., 20-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI negative.

  • Mass Spectrometry Parameters:

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for TBBPA and this compound need to be determined by infusing a standard (if available) or by predicting the fragmentation pattern.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
TBBPA542.7463.8384.9
This compound622.7542.780.0 (SO₃⁻)
  • Quantification:

    • Prepare a calibration curve using a known concentration of a related standard (if a certified this compound standard is unavailable) or by using the purified and characterized this compound.

    • Analyze the purified this compound fractions and determine the concentration and purity. The yield of the enzymatic synthesis can be calculated based on the initial amount of TBBPA.

Data Presentation

The quantitative data from the enzymatic synthesis and analysis should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimal Value
TBBPA Concentration100 µM
Recombinant SULT1E1 Concentration20 µg/mL
PAPS Concentration500 µM
Incubation Time4 hours
Incubation Temperature37°C
pH7.4

Table 2: LC-MS/MS Parameters for TBBPA and this compound

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TBBPA8.5542.7463.825
384.935
This compound6.2622.7542.720
80.045

Note: Retention times and collision energies are exemplary and must be determined empirically.

Table 3: Synthesis Yield and Purity of this compound

Synthesis BatchInitial TBBPA (µmol)This compound Yield (µmol)Conversion Rate (%)Purity (%)
10.10.06565>98
20.10.06868>98
30.10.06262>98

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive enzymeUse a fresh batch of enzyme and ensure proper storage.
Degraded PAPSPrepare fresh PAPS solution or use a new vial.
Sub-optimal reaction conditionsOptimize substrate/enzyme concentrations, pH, and incubation time.
TBBPA precipitationEnsure TBBPA remains in solution by using an appropriate concentration of co-solvent (e.g., DMSO), not exceeding a level that inhibits the enzyme.
Poor separation during purificationInappropriate HPLC gradientOptimize the HPLC gradient to achieve baseline separation of TBBPA and this compound.
Column overloadingReduce the amount of sample injected onto the preparative HPLC column.
No or weak signal in LC-MS/MSPoor ionizationOptimize MS source parameters (e.g., spray voltage, gas flows, temperature).
Incorrect MRM transitionsConfirm the precursor and product ions by full scan and product ion scan experiments.

Conclusion

This set of application notes provides a comprehensive guide for the enzymatic synthesis of this compound. By following these protocols, researchers can generate a crucial metabolite standard for use in various analytical and toxicological studies. The successful synthesis and purification of this compound will facilitate more accurate exposure assessment and a better understanding of the metabolic fate of TBBPA in biological systems.

References

Application Notes and Protocols: TBBPA-Sulfate as a Biomarker for Tetrabromobisphenol A (TBBPA) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products, including electronics and textiles. Due to its extensive use, there is growing concern about human exposure and potential health effects. TBBPA is known to be metabolized in the body, primarily through glucuronidation and sulfation, leading to the formation of more water-soluble conjugates that can be excreted. TBBPA-sulfate has emerged as a key biomarker for assessing human exposure to TBBPA, as it is readily detectable in biological matrices such as urine and plasma. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker for TBBPA exposure.

Metabolic Pathway of TBBPA

Upon entering the body, TBBPA undergoes Phase II metabolism, primarily in the liver. This process involves the conjugation of TBBPA with a sulfate group, catalyzed by sulfotransferase enzymes, to form this compound. Another major metabolic route is glucuronidation, resulting in TBBPA-glucuronide. These conjugated metabolites are more water-soluble than the parent TBBPA, facilitating their elimination from the body, primarily through urine and bile.[1][2] The measurement of these metabolites, particularly this compound, in urine provides a reliable indication of recent exposure to TBBPA.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) PhaseII Phase II Metabolism (Liver) TBBPA->PhaseII Sulfotransferases, UDP-glucuronosyltransferases TBBPA_Sulfate This compound PhaseII->TBBPA_Sulfate TBBPA_Glucuronide TBBPA-Glucuronide PhaseII->TBBPA_Glucuronide Excretion Excretion (Urine, Bile) TBBPA_Sulfate->Excretion TBBPA_Glucuronide->Excretion

Figure 1: Metabolic pathway of TBBPA.

Quantitative Data Summary

The following tables summarize the concentrations of TBBPA and its sulfate conjugate found in human biological samples from various studies. These values can serve as a reference for exposure assessment.

Table 1: Concentrations of TBBPA and this compound in Human Urine

AnalyteMatrixConcentration RangeGeometric MeanStudy PopulationReference
TBBPA ConjugatesUrine0.19 - 127.24 µg/g creatinine-140 voluntary donors, Hong Kong[2]
TBBPAUrine-0.19 µg/g creatinine140 voluntary donors, Hong Kong
TBBPAUrine0.0793 - 1.15 µg/L-General population, China[3]

Table 2: Concentrations of TBBPA in Human Plasma/Serum

AnalyteMatrixConcentration RangeGeometric Mean/MeanStudy PopulationReference
TBBPAPlasma-3.65 ng/g l.w.140 voluntary donors, Hong Kong
TBBPAPlasma0.64 - 1.8 ng/g lipid weight1.3 ng/gElectronics dismantlers[1]
TBBPAPlasma0.54 ng/gCircuit board producers[1]
TBBPABloodND - 3.70 ng/g lipid weight1.352 ng/gGeneral population, Japan[1]
TBBPASerum<0.8 µg/L-General population[3]

Experimental Protocols

Protocol 1: Analysis of this compound in Human Urine by SPE-LC-MS/MS

This protocol details the solid-phase extraction (SPE) of TBBPA conjugates from human urine followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human urine samples

  • 13C12-TBBPA (internal standard)

  • Formic acid

  • Methanol

  • Ethyl acetate

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any precipitate.

  • To a 1 mL aliquot of urine, add the internal standard (e.g., 13C12-TBBPA).

  • Acidify the sample with formic acid.

  • Condition the SPE cartridge sequentially with methanol and water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of methanol in water to remove interferences.

  • Elute the analytes (TBBPA and its conjugates) with an appropriate solvent such as ethyl acetate or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed for optimal separation.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for TBBPA and its conjugates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

    • Example MRM Transitions (illustrative):

      • This compound: Optimize based on the specific instrument.

      • 13C12-TBBPA: Optimize based on the specific instrument.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Acidify Acidify Spike->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2: SPE workflow for this compound.
Protocol 2: Synthesis of this compound Standard

The availability of an analytical standard is crucial for accurate quantification. This compound is not always commercially available, and its synthesis may be necessary.

Materials:

  • Tetrabromobisphenol A (TBBPA)

  • Chlorosulfonic acid

  • Triethylamine

  • Anhydrous solvent (e.g., chloroform)

  • HPLC system for purification

Synthesis Procedure (General Overview): This is a simplified overview and should be performed by a qualified chemist with appropriate safety precautions.

  • Dissolve TBBPA in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -40°C).

  • Slowly add chlorosulfonic acid to the reaction mixture.

  • After the reaction is complete, neutralize the excess acid with a base like triethylamine.

  • The this compound product will precipitate.

  • Purify the crude product using high-performance liquid chromatography (HPLC).

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Conclusion

The measurement of this compound in human urine is a robust and reliable method for assessing exposure to TBBPA. The protocols outlined in this document provide a framework for the accurate quantification of this important biomarker. By utilizing these methods, researchers can gain valuable insights into the extent of human exposure to TBBPA and its potential health implications. The provided quantitative data serves as a useful reference for interpreting biomonitoring results.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of TBBPA-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants (BFRs) in consumer and commercial products to enhance fire resistance.[1] Due to its widespread use and application method, TBBPA can leach into the environment and has been detected in various environmental matrices and human samples, including serum, urine, and breast milk.[1][2] Upon exposure, TBBPA is readily absorbed and undergoes extensive first-pass hepatic metabolism, primarily forming water-soluble glucuronide and sulfate conjugates.[2] TBBPA-sulfate is, therefore, a key metabolite for assessing human exposure and understanding the toxicokinetics of the parent compound. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the accurate characterization and quantification of this compound in complex biological matrices.

Metabolic Pathway of TBBPA

TBBPA undergoes Phase II metabolism in the liver, where it is conjugated with a sulfate group by sulfotransferase enzymes. This process increases its water solubility, facilitating its excretion from the body.[2] The primary metabolites are this compound and TBBPA-glucuronide.[1]

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) SULTs Sulfotransferases (Phase II Metabolism) TBBPA->SULTs TBBPA_S This compound SULTs->TBBPA_S

Caption: Metabolic conversion of TBBPA to this compound.

Experimental Workflow

The analysis of this compound from biological samples involves a multi-step process beginning with sample collection, followed by extraction and cleanup, and concluding with instrumental analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Sample Collection (e.g., Plasma, Urine) SPE Solid Phase Extraction (SPE) Collection->SPE LC_HRMS LC-HRMS Analysis SPE->LC_HRMS Processing Data Acquisition & Processing LC_HRMS->Processing Quant_Char Quantification & Characterization Processing->Quant_Char

Caption: General workflow for this compound analysis.

Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol is based on solid-phase extraction (SPE) for the cleanup and concentration of TBBPA conjugates from samples like human urine or plasma.

Materials:

  • SPE Cartridges (e.g., C18 or Si-based)[3]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., ¹³C₁₂-TBBPA)

  • Sample Matrix (e.g., 1 mL human plasma)

  • Hydrochloric Acid (HCl)

  • Isopropanol

  • Hexane/Methyl tert-butyl ether (MTBE) (1:1, v/v)

  • Potassium Chloride (KCl) solution (1%)

  • Nitrogen evaporator

Procedure:

  • Spiking: Spike 1 mL of the sample (e.g., plasma) with an appropriate amount of internal standard (e.g., 1 ng ¹³C₁₂-TBBPA). Let it stand for 10 minutes at room temperature.

  • Acidification & Denaturation: Add 50 µL of concentrated HCl, 2 mL of Milli-Q water, and 3 mL of isopropanol.

  • Liquid-Liquid Extraction: Extract the mixture three times with 5 mL of hexane/MTBE (1:1, v/v).

  • Washing: Combine the organic fractions and partition them with 3 mL of a 1% KCl solution.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-HRMS analysis.

Protocol 2: LC-HRMS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or QTOF).[1]

Table 1: Recommended LC-HRMS Parameters

Parameter Setting Reference
Liquid Chromatography
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) [3][4]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate [4]
Mobile Phase B Methanol or Acetonitrile [4]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Gradient Optimized for separation of TBBPA and its conjugates
High-Resolution Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative Mode [3][4]
Scan Mode Full Scan followed by data-dependent MS/MS (dd-MS²)
Resolution > 60,000 FWHM
Collision Energy Stepped collision energy (e.g., 10, 20, 40 eV) for fragmentation
Precursor Ion [M-H]⁻ m/z 620.66 (for C₁₅H₁₁Br₄O₅S⁻)

| Key Fragment Ion | m/z 540.72 (loss of SO₃) | |

Characterization by HRMS Fragmentation

High-resolution mass spectrometry enables the confirmation of this compound through accurate mass measurement of the precursor ion and its characteristic fragment ions. In negative ion mode, this compound will deprotonate to form the [M-H]⁻ ion. The most characteristic fragmentation pathway involves the neutral loss of the sulfate group (SO₃), which has a monoisotopic mass of approximately 79.957 Da.

Fragmentation Precursor This compound [M-H]⁻ m/z 620.66 Loss -SO₃ (-79.957 Da) Precursor->Loss Fragment [M-H-SO₃]⁻ m/z 540.72 Loss->Fragment

Caption: Key fragmentation pathway for this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies analyzing TBBPA and its conjugates in various biological matrices.

Table 2: Concentrations of TBBPA and its Conjugates in Paired Human Plasma and Urine Samples (n=140)

Analyte Matrix Geometric Mean (ng/mL or µg/g creatinine) 95% Confidence Interval
TBBPA Plasma 3.64 ng/mL 3.44–3.88 ng/g l.w
TBBPA Urine 0.19 µg/g creatinine 0.13–0.29 µg/g creatinine

| TBBPA Conjugates (Total) | Urine | 0.19 to 127.24 µg/g creatinine | N/A |

Data sourced from a study on voluntary donors in Hong Kong.

Table 3: Dose-Dependent Concentrations of TBBPA and Conjugates in Female Rat Tissues (Day 28) [5]

Tissue TBBPA Dose (mg/kg) TBBPA (ng/g) This compound (ng/g) TBBPA-Glucuronide (ng/g)
Plasma 50 12.0 11.2 87.7
250 114 55.4 1020
1000 1480 168 10100
Liver 50 338 322 196
250 3300 2550 2580
1000 37400 6940 24000
Uterus 50 24.3 4.3 29.8
250 257 15.6 451

| | 1000 | 3440 | 50.8 | 4410 |

This study highlights that at high TBBPA doses, sulfation may become limited, leading to a decrease in the TBBPA-S/TBBPA-GA ratio.[5]

Table 4: Method Performance for TBBPA Analysis in Breast Milk [6]

Parameter Value (ng/g lipid weight)
Limit of Detection (LOD) 0.5

| Limit of Quantification (LOQ) | 2.5 |

While this data is for the parent TBBPA compound, it demonstrates the sensitivity achievable with LC-MS/MS methods for related analytes.[6]

Conclusion

The combination of liquid chromatography with high-resolution mass spectrometry is a powerful technique for the unambiguous characterization and precise quantification of this compound in complex biological samples. The detailed protocols and data presented in this application note provide a robust framework for researchers investigating TBBPA exposure and metabolism. The high selectivity of HRMS minimizes matrix interferences, while its high resolution allows for the confirmation of elemental composition, making it an indispensable tool in environmental health and toxicology studies.

References

Application Notes and Protocols for the Analysis of TBBPA-Sulfate in Human Breast Milk

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer and industrial products to reduce their flammability.[1][2] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix in all applications, TBBPA can leach into the environment, leading to human exposure through various pathways, including diet and dust ingestion.[3] TBBPA has been detected in various human tissues and fluids, including serum, urine, and breast milk.[1][4]

Upon ingestion, TBBPA is metabolized in the liver, primarily through glucuronidation and sulfation, to form more water-soluble conjugates, such as TBBPA-glucuronide and TBBPA-sulfate, which can then be excreted.[1][3][5] The presence of TBBPA and its metabolites in human breast milk is of particular concern as it represents a direct route of exposure for nursing infants during critical developmental stages.[6] Some studies suggest that TBBPA may act as an endocrine disruptor, interfering with thyroid hormone and estrogen pathways, and may also be an immunotoxicant.[2]

This document provides a detailed protocol for the extraction, purification, and quantification of this compound in human breast milk using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is adapted from established protocols for TBBPA metabolites in other biological matrices, such as urine, and incorporates necessary modifications for the complex and lipid-rich nature of breast milk.[5]

Experimental Protocols

Sample Collection and Storage
  • Collection: Human breast milk samples (5-10 mL) should be collected in polypropylene tubes to avoid potential contamination from other plastic types.

  • Storage: Immediately after collection, samples should be frozen and stored at -80°C until analysis to ensure the stability of the analytes.

Materials and Reagents
  • Solvents: Acetonitrile, methanol, water, and isooctane (all LC-MS grade or equivalent).

  • Reagents: Formic acid, ammonium hydroxide, and anhydrous sodium sulfate.

  • Standards: Native this compound and a suitable isotope-labeled internal standard (e.g., ¹³C₁₂-TBBPA). Note: The synthesis of this compound may be required if not commercially available.[5]

  • SPE Cartridges: Oasis WAX (Weak Anion Exchange) cartridges or equivalent.

Sample Preparation: Extraction and Purification

This protocol is adapted for a 2 mL human breast milk sample and is based on methods for other biological matrices.

  • Thawing and Spiking: Thaw the frozen breast milk sample at room temperature. Vortex the sample to ensure homogeneity. Spike the sample with the internal standard (e.g., ¹³C₁₂-TBBPA) and vortex again.

  • Protein Precipitation and Initial Extraction: Add 4 mL of acetonitrile to the 2 mL milk sample. Vortex vigorously for 2 minutes to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.

  • Lipid Removal (Liquid-Liquid Partitioning): Transfer the supernatant to a new glass tube. Add 4 mL of isooctane, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes to separate the layers. The upper isooctane layer containing lipids is discarded. Repeat this step for efficient lipid removal.

  • SPE Cartridge Conditioning: Condition an Oasis WAX SPE cartridge by passing 4 mL of methanol followed by 4 mL of ultrapure water through the cartridge.

  • Sample Loading: Dilute the remaining acetonitrile/water extract with 10 mL of ultrapure water to reduce the organic solvent concentration. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 4 mL of 5% ammonium hydroxide in water to remove interferences. Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the this compound from the cartridge with 4 mL of methanol containing 1% formic acid.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 water:methanol) for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for this compound Analysis

This table presents hypothetical yet realistic parameters based on the analysis of similar compounds. Actual parameters must be optimized in the laboratory.

ParameterValue
LC System
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.3 mL/min
Injection Volume10 µL
Gradient Elution
0.0 min20% B
2.0 min95% B
5.0 min95% B
5.1 min20% B
8.0 min20% B
MS/MS System
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp.400°C
MRM Transitions
This compound (Precursor > Product 1)621.7 > 541.7
This compound (Precursor > Product 2)621.7 > 79 (SO₃⁻)
¹³C₁₂-TBBPA (Internal Standard)554.8 > 462.8
Table 2: Occurrence and Concentration of TBBPA in Human Breast Milk (Literature Data)

Note: Data for this compound in breast milk is currently limited. The following data for the parent compound TBBPA provides context for potential exposure levels.

Region/CountryYear of SamplingNo. of SamplesDetection Frequency (%)Concentration Range (ng/g lipid weight)Mean/Median Conc. (ng/g lipid weight)Reference
China2011N/A100%0.14 - 66.87.58 (mean)[7]
China (Beijing)N/A11164%N/A1.57 (median)
ChinaN/A24N/AN/A0.93 (mean)
FranceN/A10642%0.5
USA (Boston)N/A4335%N/A[8]
JapanN/A64N/AN/A3.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Breast Milk Sample (2 mL) spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 lipid_removal Lipid Removal (Isooctane) centrifuge1->lipid_removal spe Solid-Phase Extraction (WAX) lipid_removal->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis in human breast milk.

Potential Signaling Pathways Affected by TBBPA

Note: This diagram illustrates pathways affected by the parent compound TBBPA. The specific effects of this compound may differ and require further investigation.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Potential Outcomes TBBPA TBBPA Exposure ROS Increased ROS Production TBBPA->ROS ER_Stress Endocrine Disruption (Thyroid & Estrogen Pathways) TBBPA->ER_Stress IFN Interferon Pathway Activation TBBPA->IFN RAS Ras Pathway Activation TBBPA->RAS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Metabolic_Disruption Metabolic Disruption (Insulin & Lipid Homeostasis) ER_Stress->Metabolic_Disruption Immune_Mod Immunomodulation IFN->Immune_Mod Proliferation Altered Cell Proliferation RAS->Proliferation

Caption: Potential signaling pathways affected by TBBPA exposure.

References

Method Development for the Quantification of TBBPA-Sulfate in Environmental Water Samples using SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants. Due to its extensive use, it is frequently detected in various environmental compartments. In biological systems and potentially in the environment, TBBPA can be transformed into more water-soluble metabolites, including TBBPA-sulfate.[1][2][3] Monitoring the presence and concentration of this compound in environmental water bodies is crucial for understanding the fate and transport of TBBPA and its potential ecological impact. This application note details a robust and sensitive method for the determination of this compound in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall analytical procedure involves sample collection and preservation, solid-phase extraction to isolate and concentrate the analyte, and subsequent analysis by LC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Water Sample Collection (e.g., River water, Wastewater) Preservation 2. Preservation (Store at 4°C) SampleCollection->Preservation Filtration 3. Filtration (0.45 µm filter) Preservation->Filtration Spiking 4. Spiking (Internal Standard) Filtration->Spiking Conditioning 5. Cartridge Conditioning (e.g., Methanol, Water) Spiking->Conditioning Loading 6. Sample Loading Spiking->Loading Washing 7. Cartridge Washing (Remove Interferences) Loading->Washing Elution 8. Analyte Elution (e.g., Acetonitrile/Methanol) Washing->Elution Evaporation 9. Solvent Evaporation Elution->Evaporation Reconstitution 10. Reconstitution Evaporation->Reconstitution LCMS 11. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 12. Data Processing & Quantification LCMS->DataProcessing

Caption: Analytical workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the typical performance of methods for TBBPA and its derivatives in water samples. While specific data for this compound in environmental water is limited, the performance is expected to be comparable to that of the parent compound and its analysis in other matrices.

ParameterTBBPA in Water SamplesTBBPA Conjugates in UrineExpected Performance for this compound in Water
Limit of Detection (LOD) 0.039 - 0.1 ng/L[4][5]≤6.4 ng/g creatinine0.1 - 1.0 ng/L
Limit of Quantification (LOQ) ~0.1 - 0.3 ng/L-0.3 - 3.0 ng/L
Recovery 76.2% - 98.1%[5]-70% - 110%
Relative Standard Deviation (RSD) < 7.12%[4]< 5%< 15%
Linear Range 0.1 - 100 µg/L[4]0.5 - 1000 ng/mL0.5 - 500 ng/L

Experimental Protocols

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for TBBPA and its derivatives in aqueous samples.[4][5]

Materials:

  • Oasis HLB SPE Cartridges (or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect water samples in clean glass bottles. Store at 4°C and process as soon as possible.

  • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

  • Spiking: Spike the filtered sample with an appropriate internal standard (e.g., ¹³C₁₂-TBBPA).

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-filtered and spiked water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 10 mL of a suitable solvent mixture, such as acetonitrile or methanol.[5]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 80:20 water:methanol).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes parameters adapted from the analysis of TBBPA conjugates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • Start at 20% B, hold for 1 min

    • Linearly increase to 95% B over 8 min

    • Hold at 95% B for 2 min

    • Return to initial conditions and equilibrate for 3 min

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The following table provides suggested MRM transitions for this compound based on published data. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
TBBPA-monosulfate 622.7542.8-
622.779.0-
TBBPA-disulfate 702.6622.7-
702.679.0-

Note: Collision energies need to be optimized for the specific mass spectrometer being used.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: Instrument dependent

    • Drying Gas Flow: Instrument dependent

Quality Assurance/Quality Control (QA/QC)

  • Method Blank: A method blank (using ultrapure water) should be processed with each batch of samples to check for contamination.

  • Matrix Spike: A pre-filtered sample should be spiked with a known concentration of this compound to assess matrix effects and recovery.

  • Internal Standard: An isotopically labeled internal standard should be used to correct for variations in extraction efficiency and instrument response.

  • Calibration Curve: A multi-point calibration curve should be prepared in the solvent used for reconstitution to ensure linearity and accurate quantification.

Conclusion

The described method provides a reliable and sensitive approach for the determination of this compound in environmental water samples. The combination of solid-phase extraction for sample cleanup and concentration, followed by the high selectivity and sensitivity of LC-MS/MS, allows for the accurate quantification of this important TBBPA metabolite at environmentally relevant concentrations. Researchers can adapt and validate this protocol for their specific instrumentation and water matrices.

References

Application Note: High-Sensitivity Quantification of TBBPA-Sulfate in Biological Matrices using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants in the world, found in products ranging from electronics to furniture.[1] Due to its widespread use, there is growing concern about human exposure and potential health effects. In the body, TBBPA undergoes metabolic transformation, primarily in the liver, to form conjugates such as TBBPA-sulfate and TBBPA-glucuronide, which are then excreted.[1] Accurate quantification of these metabolites in biological matrices like urine and serum is crucial for assessing human exposure and conducting toxicokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing TBBPA and its metabolites due to its high sensitivity and selectivity.[1] However, complex biological matrices can cause significant signal suppression or enhancement, known as matrix effects, leading to inaccurate quantification. The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte of interest is the most effective way to compensate for these effects, as well as for variations during sample preparation.[2][3]

This application note provides a detailed protocol for the quantification of this compound in biological samples using an isotope dilution LC-MS/MS method, employing ¹³C₁₂-Tetrabromobisphenol A (¹³C₁₂-TBBPA) as an internal standard.

Metabolic Pathway of TBBPA

TBBPA is metabolized in the liver, where it undergoes Phase II conjugation reactions. One of the primary pathways is sulfation, catalyzed by sulfotransferase enzymes, resulting in the formation of this compound.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) Liver Liver (Sulfotransferase) TBBPA->Liver Sulfate This compound Liver->Sulfate

Caption: Metabolic conversion of TBBPA to this compound in the liver.

Experimental Protocols

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical procedure. This SIL internal standard has nearly identical chemical and physical properties to the native analyte. Therefore, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.

Materials and Reagents
  • Standards:

    • This compound (synthesis required, see Section 5, or custom synthesis)

    • ¹³C₁₂-Tetrabromobisphenol A (¹³C₁₂-TBBPA) internal standard (Commercially available, e.g., from Cambridge Isotope Laboratories, Inc.[4])

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Hexane (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Reagents:

    • Formic acid or Acetic acid (LC-MS grade)

    • Ammonium hydroxide or Ammonium acetate

    • Hydrochloric acid (37%)

    • Potassium chloride (KCl)

  • Supplies:

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric sorbent)

    • Volumetric flasks, pipettes, and vials

    • Centrifuge

    • Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

This protocol is adapted from methodologies described for the analysis of TBBPA and its conjugates in human biological samples.[5]

  • Sample Thawing & Spiking: Thaw frozen urine samples to room temperature. Centrifuge at ~1500 x g for 10 minutes to pellet any precipitates.

  • Transfer 1 mL of the urine supernatant to a clean glass tube.

  • Spike the sample with a known amount (e.g., 1 ng) of ¹³C₁₂-TBBPA internal standard solution. Vortex briefly.

  • Hydrolysis (Optional but Recommended): To account for both free and conjugated this compound, enzymatic hydrolysis with β-glucuronidase/arylsulfatase can be performed. Adjust pH to ~5 with acetate buffer and incubate with the enzyme solution at 37°C for several hours or overnight.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 5 mL of methanol or a mixture like dichloromethane/methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following parameters provide a starting point and should be optimized for the specific instrument used.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start at 10-20% B, ramp to 95-100% B over 8-10 min, hold for 2-3 min, return to initial conditions, and equilibrate.
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions This compound: [To be determined by infusion of standard]¹³C₁₂-TBBPA: 555.8 -> 461.8 (example)
Ion Source Params Capillary Voltage: ~3.0 kV; Source Temp: ~150°C; Desolvation Temp: ~400°C; Gas Flows: Optimize for instrument.

Note: The specific MRM transitions for this compound must be determined by direct infusion of a synthesized standard into the mass spectrometer to identify the precursor ion ([M-H]⁻) and the most abundant, stable product ions.

Workflow and Data Presentation

Experimental Workflow Diagram

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Urine/Serum Sample Spike Spike with ¹³C₁₂-TBBPA Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (MRM) LCMS->Data Integration Peak Integration Data->Integration Curve Calibration Curve Generation Integration->Curve Quant Quantification of this compound Curve->Quant

Caption: Overall workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes representative concentration ranges of TBBPA and its conjugates found in human samples from published studies. These values can serve as a reference for expected concentrations.

CompoundMatrixConcentration Range (ng/mL or µg/g creatinine)Reference
TBBPAHuman PlasmaGeometric Mean: 3.65 ng/mLHo et al., 2017[5][6]
TBBPA ConjugatesHuman Urine0.19 to 127.24 µg/g creatinineHo et al., 2017[5][6]
TBBPAHuman UrineGeometric Mean: 0.19 µg/g creatinineHo et al., 2017[5]

Synthesis of this compound Standard (Reference)

Since a commercial standard for this compound may not be readily available, synthesis in the lab may be required. A method for synthesizing TBBPA mono- and di-sulfate has been described. The general procedure involves the reaction of TBBPA with chlorosulfonic acid.

Disclaimer: This is a brief overview and should not be attempted without consulting the original literature and adhering to all laboratory safety protocols.

Synthesis_Logic TBBPA TBBPA Reaction Reaction TBBPA->Reaction Reagent Chlorosulfonic Acid in Pyridine Reagent->Reaction Precipitate Precipitation with Triethylamine Reaction->Precipitate Purify HPLC Purification Precipitate->Purify Product This compound Purify->Product

Caption: Logical steps for the synthesis of a this compound standard.

Conclusion

The use of an isotope-labeled internal standard, such as ¹³C₁₂-TBBPA, is essential for the development of a robust and reliable LC-MS/MS method for the quantification of this compound in complex biological matrices. The protocol described here, based on established methodologies, provides a framework for researchers to accurately assess human exposure to TBBPA by measuring its key metabolite. This approach effectively mitigates analytical challenges like matrix effects and variations in recovery, ensuring high-quality data for toxicological and epidemiological studies.

References

Troubleshooting & Optimization

TBBPA-Sulfate Quantification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Tetrabromobisphenol A (TBBPA)-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of TBBPA-sulfate, presented in a question-and-answer format.

Q1: I am observing low or no signal for my this compound peak. What are the potential causes and solutions?

A1: Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings.

  • Inefficient Extraction: this compound is a water-soluble metabolite. Ensure your extraction protocol is optimized for polar compounds. Using a combination of organic solvents like hexane and methyl tert-butyl ether (MTBE) followed by partitioning with a basic aqueous solution can improve recovery.

  • Analyte Degradation: TBBPA conjugates can be unstable under certain conditions. It is recommended to store samples at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Suboptimal Mass Spectrometry Parameters: Ensure your MS/MS parameters are correctly set for this compound. Electrospray ionization (ESI) in negative mode is typically preferred for TBBPA analysis, offering lower detection limits compared to atmospheric pressure chemical ionization (APCI).[1]

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. See Q3 for a more detailed discussion on mitigating matrix effects.

  • Lack of Commercially Available Standards: A significant challenge in TBBPA metabolite quantification is the limited availability of commercial analytical standards.[2] This can make it difficult to optimize MS parameters and confirm retention times. If standards are unavailable, consider enzymatic deconjugation to measure total TBBPA.[2]

Q2: My chromatographic peaks for this compound are broad or show significant tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and lead to inaccurate quantification. Here are some troubleshooting steps:

  • Mobile Phase Mismatch: The sample solvent should be compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Column Contamination: Residual matrix components can accumulate on the column, affecting peak shape. Implement a robust column washing protocol between injections. A guard column can also help protect your analytical column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to optimize peak symmetry.

  • Column Overloading: Injecting too much sample can lead to peak broadening and fronting. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the column can cause tailing. Ensure your column is appropriate for the analysis of polar, acidic compounds.

Q3: I suspect matrix effects are impacting my this compound quantification. How can I identify and minimize them?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of complex biological samples.

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as ¹³C₁₂-TBBPA.[1] The internal standard should be added to the sample at the beginning of the extraction process to account for variations in both sample preparation and instrument response.

  • Effective Sample Cleanup: A thorough sample cleanup is crucial to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly used technique for cleaning up biological samples prior to TBBPA analysis.[3]

  • Chromatographic Separation: Optimize your HPLC method to ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient profile can improve separation.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.

Q4: What are the recommended sample preparation procedures for this compound in biological matrices like serum or urine?

A4: The choice of sample preparation method depends on the specific matrix. A detailed protocol for serum is provided in the "Experimental Protocols" section below. For urine samples, a solid-phase extraction (SPE) method is often employed. Key steps generally include:

  • Spiking the sample with an internal standard.

  • Precipitating proteins (for serum/plasma).

  • Extraction of the analyte using an appropriate solvent or SPE cartridge.

  • Concentration of the extract.

  • Reconstitution in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide a summary of typical mass spectrometry parameters and performance data for the analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI) Negative
Precursor Ion (m/z)621
Product Ion (m/z)541
Collision Energy (V)15
Internal Standard¹³C₁₂-TBBPA

Note: These parameters may require optimization on your specific instrument.

Table 2: Method Performance Data for this compound Quantification in Urine

ParameterValue
Method Detection Limit (MDL)≤6.4 ng/g creatinine
RecoveryNot explicitly stated for sulfate, but overall protocol is robust.
RepeatabilityFluctuations in peak areas within 5% over 7 weeks.

Experimental Protocols

Protocol 1: Extraction of TBBPA and its Conjugates from Human Plasma

This protocol is adapted from Ho et al. (2016).

  • Spike a 1 mL human plasma sample with 1 ng of ¹³C₁₂-TBBPA internal standard.

  • Allow the spiked sample to equilibrate at room temperature for 10 minutes.

  • Add 50 µL of concentrated hydrochloric acid (37%), 2 mL of Milli-Q water, and 3 mL of isopropanol.

  • Perform a liquid-liquid extraction with a hexane/MTBE (1:1, v/v) mixture (3 x 5 mL).

  • Determine the lipid content of the plasma sample gravimetrically.

  • Re-dissolve the residue in 4 mL of hexane and partition with 2 mL of 0.5 M potassium hydroxide in 50% ethanol to ionize phenolic analytes.

  • Separate neutral compounds by extracting with 4 mL of hexane twice.

  • Acidify the aqueous layer with 2 mL of 0.5 M hydrochloric acid.

  • Extract the phenolic compounds with 4 mL of hexane/MTBE (9:1, v/v) twice.

  • Evaporate the phenolic fraction to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 5% acetone in hexane.

  • Proceed with LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating a key signaling pathway affected by TBBPA and a general experimental workflow for this compound quantification.

TBBPA_Signaling_Pathway TBBPA TBBPA PI3K PI3K TBBPA->PI3K Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1->COX2 AP1->Cytokines

Caption: TBBPA-induced inflammatory signaling pathway.[4]

TBBPA_Sulfate_Workflow Sample Biological Sample (e.g., Serum, Urine) Spike Spike with ¹³C₁₂-TBBPA Internal Standard Sample->Spike Extraction Sample Extraction (LLE or SPE) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Analysis LC-MS/MS Analysis (ESI Negative) Concentration->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General experimental workflow for this compound quantification.

References

Overcoming matrix effects in TBBPA-sulfate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Tetrabromobisphenol A (TBBPA)-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in TBBPA-sulfate analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., serum, plasma, soil extract).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3][4][5] In complex biological or environmental samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[5]

Q2: My this compound signal is much lower in actual samples compared to the standard in a clean solvent. Is this a matrix effect?

A2: A significantly lower signal in a sample matrix compared to a neat standard is a strong indicator of ion suppression, a common type of matrix effect.[6][7] To confirm this, you can perform a post-column infusion experiment or a quantitative matrix effect assessment by comparing a post-extraction spiked sample to a neat standard.[1][5]

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9][10] A SIL-IS, such as ¹³C₁₂-labeled TBBPA, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[9][11] This allows for reliable, ratio-based quantification, as the ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity fluctuates.[9][11] Several analytical methods for TBBPA and its derivatives successfully employ this strategy.[12][13]

Q4: Can I switch my ionization source to reduce matrix effects?

A4: Yes, changing the ionization source can be a valid strategy. Electrospray ionization (ESI), especially in negative ion mode which is often used for sulfates, is known to be more susceptible to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI).[2][7][14] If your analyte is amenable to APCI, testing this source may reduce ion suppression caused by non-volatile matrix components. For TBBPA and its derivatives, both ESI and APCI have been used successfully.[12][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability (%RSD) between replicate injections of the same sample.

  • Poor accuracy in quality control (QC) samples.

  • Non-linear calibration curves when using matrix-matched standards.

Possible Cause: Uncontrolled and variable matrix effects between different samples.

Troubleshooting Workflow:

G start Inconsistent Results Observed confirm_me Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->confirm_me strategy Implement a Correction Strategy confirm_me->strategy sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C₁₂-TBBPA) strategy->sil_is Gold Standard matrix_match Prepare Matrix-Matched Calibration Standards strategy->matrix_match Alternative 1 std_addition Use Standard Addition Method strategy->std_addition Alternative 2 re_evaluate Re-evaluate Method Performance sil_is->re_evaluate matrix_match->re_evaluate std_addition->re_evaluate

Caption: Troubleshooting workflow for inconsistent analytical results.

Solutions:

  • Confirm and Quantify Matrix Effects: First, confirm that matrix effects are the root cause using the protocols detailed below.

  • Implement a SIL-IS: This is the most robust solution.[9][11] Add a known concentration of a TBBPA SIL-IS to all samples, standards, and QCs before sample preparation. Quantify using the peak area ratio of this compound to the SIL-IS.

  • Use Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank serum).[9] This helps ensure that the standards experience the same matrix effect as the unknown samples.

  • Method of Standard Additions: For complex or highly variable matrices, the method of standard additions can be effective.[9][16] This involves adding known amounts of analyte to aliquots of the actual sample.

Issue 2: Significant Signal Suppression Identified

Symptoms:

  • Post-column infusion experiment shows a significant dip in the baseline signal at or near the retention time of this compound.

  • Calculated matrix effect is less than 85%.

Possible Cause: Co-elution of highly suppressing matrix components (e.g., phospholipids, salts).

Troubleshooting Workflow:

G start Signal Suppression Confirmed improve_cleanup Improve Sample Preparation start->improve_cleanup improve_chromo Optimize Chromatography start->improve_chromo dilution Dilute Sample improve_cleanup->dilution spe Optimize Solid-Phase Extraction (SPE) improve_cleanup->spe phospholipid Incorporate Phospholipid Removal Step improve_cleanup->phospholipid gradient Modify Gradient Profile improve_chromo->gradient column Change Column Chemistry (e.g., Phenyl-Hexyl) improve_chromo->column re_evaluate Re-assess Matrix Effect dilution->re_evaluate spe->re_evaluate phospholipid->re_evaluate gradient->re_evaluate column->re_evaluate

Caption: Troubleshooting workflow for significant signal suppression.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering components before they enter the LC-MS system.[3][8]

    • Sample Dilution: A simple first step. Diluting the sample reduces the concentration of all matrix components.[3][8] This is only feasible if the this compound concentration is high enough to remain above the limit of quantification.

    • Solid-Phase Extraction (SPE): Develop a more selective SPE protocol. Use stronger wash steps or a different sorbent to retain the analyte while washing away interferences. For TBBPA analysis, silica-based cartridges have been used effectively.[12]

    • Phospholipid Removal: If analyzing plasma or serum, phospholipids are a major cause of ion suppression. Use specialized phospholipid removal plates or cartridges (e.g., HybridSPE).[17]

  • Optimize Chromatography: Adjust chromatographic conditions to separate this compound from the interfering peaks.[6][8]

    • Modify Gradient: A shallower, longer gradient can improve resolution.

    • Change Column Chemistry: If using a standard C18 column, switch to a column with a different stationary phase (e.g., biphenyl, phenyl-hexyl) to alter selectivity and elution order.[5]

Data Summary

The following table summarizes common strategies for mitigating matrix effects and their general impact on analysis.

StrategyPrincipleImpact on SensitivityImpact on ThroughputTypical Applicability
Sample Dilution Reduces concentration of interfering matrix components.[3]May DecreaseHighHigh analyte concentrations.
SPE Cleanup Selectively isolates analyte from matrix interferences.[3]Can IncreaseModerate to LowComplex matrices (environmental, biological).[12][18]
Phospholipid Removal Specifically removes phospholipids from biological samples.IncreasesModeratePlasma, serum, tissue extracts.
Chromatographic Separation Resolves analyte peak from co-eluting interferences.[8]IncreasesMay DecreaseWhen interferences are known.
SIL-IS Correction Compensates for signal variability by ratiometric analysis.[9][10]No Direct ImpactHighGold standard for all quantitative LC-MS/MS.
Matrix-Matched Standards Normalizes for matrix effects by preparing standards in blank matrix.[9]No Direct ImpactHighWhen blank matrix is readily available.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This method identifies regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

Objective: To visualize retention time zones of matrix interference.

Methodology:

  • Setup: Use a T-fitting to introduce a constant flow (e.g., 10 µL/min) of a this compound solution into the LC eluent stream between the analytical column and the mass spectrometer's ion source.

  • Equilibration: Allow the infusion to proceed until a stable, high-intensity baseline for the this compound MRM transition is achieved.

  • Injection: Inject a blank matrix extract that has been processed through your standard sample preparation procedure.

  • Analysis: Monitor the this compound MRM channel. A drop in the baseline signal indicates a region of ion suppression, while a rise indicates enhancement. Compare the retention time of these regions to the retention time of your this compound peak from a standard injection.[5]

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This experiment provides a numerical value for the extent of signal suppression or enhancement.[5][14]

Objective: To calculate the percentage of matrix effect (%ME).

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Standard): Spike a known amount of this compound into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Spike the same amount of this compound as in Set A into the final, clean extract.

  • Analysis: Analyze multiple replicates (n ≥ 3) of both sets by LC-MS/MS.

  • Calculation:

    • Calculate the average peak area for each set.

    • Use the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation:

      • %ME < 100% indicates ion suppression.

      • %ME > 100% indicates ion enhancement.

      • Values between 85% and 115% are often considered acceptable, but this depends on assay requirements.

References

Technical Support Center: Optimizing Chromatographic Separation of TBBPA-Sulfate and TBBPA-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tetrabromobisphenol A (TBBPA)-sulfate and TBBPA-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods for the separation and detection of TBBPA-sulfate and TBBPA-glucuronide?

A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] This approach, often referred to as LC-MS/MS, provides the necessary selectivity and sensitivity for detecting these metabolites in complex biological matrices such as urine, plasma, and serum.[1][2][3][4]

Q2: Which type of HPLC column is most suitable for separating this compound and TBBPA-glucuronide?

A2: Reversed-phase columns, particularly C18 columns, are widely used and have proven effective for the separation of TBBPA and its metabolites.[5][6] These columns separate compounds based on their hydrophobicity.

Q3: What are the expected elution orders for TBBPA, this compound, and TBBPA-glucuronide in reversed-phase HPLC?

A3: In reversed-phase chromatography, more polar compounds elute earlier. Therefore, the general elution order is this compound, followed by TBBPA-glucuronide, and then the parent TBBPA, which is the most hydrophobic of the three.[7]

Q4: What mobile phases are typically used for the separation of TBBPA metabolites?

A4: A common mobile phase consists of a gradient of acetonitrile and water, often with additives to improve peak shape and ionization efficiency.[5] Formic acid (around 0.1%) is frequently added to the mobile phase to enhance protonation in positive ion mode mass spectrometry. Ammonium acetate can also be used as an additive.[5]

Q5: How can I improve the sensitivity of my LC-MS/MS method for this compound and TBBPA-glucuronide?

A5: To enhance sensitivity, consider the following:

  • Optimize MS/MS parameters: Ensure that the precursor and product ion selection, as well as the collision energies, are optimized for each specific metabolite.

  • Use appropriate mobile phase additives: Formic acid or ammonium acetate can improve ionization efficiency.

  • Sample cleanup: A robust sample preparation method, such as solid-phase extraction (SPE), can reduce matrix effects and improve signal-to-noise.[3][4]

  • High-quality solvents: Use LC-MS grade solvents to minimize background noise.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column: Residual silanols on the silica-based column can interact with the analytes, causing peak tailing.[6]- Adjust mobile phase pH: Lowering the pH with an additive like formic acid can suppress the ionization of silanol groups. - Use a different column: Consider a column with end-capping or a different stationary phase chemistry.[6]
Column overload: Injecting too much sample can lead to peak distortion.[9]- Dilute the sample: Reduce the concentration of the sample being injected.
Inappropriate injection solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.- Match injection solvent to mobile phase: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase conditions.
Co-elution of this compound and TBBPA-Glucuronide Insufficient chromatographic resolution: The mobile phase gradient may not be optimal for separating these two closely eluting compounds.- Optimize the gradient: A shallower gradient or a longer run time can improve separation. - Adjust mobile phase composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different additives.
Column degradation: Over time, the performance of the HPLC column can degrade, leading to loss of resolution.- Replace the column: If the column is old or has been used extensively, replacement may be necessary.
Low Signal Intensity or Poor Sensitivity Ion suppression from matrix components: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer.[10]- Improve sample cleanup: Implement a more rigorous solid-phase extraction (SPE) protocol to remove interfering substances.[3][4] - Modify chromatographic conditions: Adjust the gradient to separate the analytes from the majority of the matrix components.
Suboptimal MS/MS parameters: Incorrect precursor/product ion pairs or collision energies will result in a weak signal.- Optimize MS/MS method: Infuse a standard solution of each analyte directly into the mass spectrometer to determine the optimal parameters.
Ghost Peaks or High Background Contamination of the LC-MS system: TBBPA and related compounds can be present in solvents, tubing, and other lab materials, leading to background signals.[8]- Use high-purity solvents and reagents: Ensure all mobile phase components are LC-MS grade. - Clean the system: Flush the entire LC system with a strong solvent. - Use an isocratic elution for blank runs: In some cases, gradient elution can cause contaminants to accumulate on the column and elute as a "ghost peak". An isocratic run with a high percentage of organic solvent can help wash these off.[8]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound and TBBPA-Glucuronide from Human Serum

This protocol is adapted from established methods for TBBPA and its metabolites in biological matrices.[3][4]

  • Sample Pre-treatment:

    • To 1 mL of human serum, add an internal standard solution (e.g., ¹³C₁₂-TBBPA).

    • Add 2 mL of a denaturing agent (e.g., acetonitrile) and vortex to precipitate proteins.

    • Centrifuge the sample and collect the supernatant.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., a reversed-phase polymer-based sorbent) with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of this compound and TBBPA-glucuronide. Optimization will be required for your specific instrumentation and application.

  • LC System: HPLC or UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 10-20% B, ramp up to 90-95% B, hold for a few minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

Quantitative Data

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV) (approx.)
This compound621.5541.681.020-30
TBBPA-Glucuronide717.5541.6113.025-35
¹³C₁₂-TBBPA (Internal Standard)553.7459.881.030-40

Note: The exact m/z values and collision energies should be optimized for your specific instrument. The values provided are based on available literature and common fragmentation patterns.

Visualizations

TBBPA_Metabolism_and_Signaling_Pathway TBBPA Tetrabromobisphenol A (TBBPA) PhaseI Phase I Metabolism (Hydroxylation) TBBPA->PhaseI CYP450 PhaseII_G Phase II Metabolism (Glucuronidation - UGTs) TBBPA->PhaseII_G PhaseII_S Phase II Metabolism (Sulfation - SULTs) TBBPA->PhaseII_S SULT1E1 Estrogen Sulfotransferase (SULT1E1) TBBPA->SULT1E1 Inhibition OH_TBBPA Hydroxylated TBBPA (OH-TBBPA) PhaseI->OH_TBBPA OH_TBBPA->PhaseII_G OH_TBBPA->PhaseII_S TBBPA_G TBBPA-Glucuronide PhaseII_G->TBBPA_G TBBPA_S This compound PhaseII_S->TBBPA_S Excretion Excretion (Urine, Feces) TBBPA_G->Excretion TBBPA_S->Excretion Inactive_Estradiol Inactive Estradiol Sulfate SULT1E1->Inactive_Estradiol Estradiol Estradiol Estradiol->SULT1E1 Metabolism

Caption: TBBPA metabolism and its inhibitory effect on estrogen sulfotransferase (SULT1E1).

Chromatographic_Workflow Sample Biological Sample (e.g., Serum, Urine) Spike Spike with Internal Standard (e.g., ¹³C₁₂-TBBPA) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Injection LC Injection Evaporation->LC_Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) LC_Injection->Separation Detection MS/MS Detection (ESI Negative Mode) Separation->Detection Data_Analysis Data Analysis (Quantification and Confirmation) Detection->Data_Analysis

Caption: Experimental workflow for the analysis of TBBPA metabolites.

References

Technical Support Center: Stability of TBBPA-Sulfate in Frozen Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tetrabromobisphenol A-sulfate (TBBPA-sulfate) in frozen urine samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for urine samples intended for this compound analysis?

For long-term storage, it is highly recommended to store urine samples at -80°C. Studies have shown that this compound is rather stable at this low temperature. While short-term storage at -20°C may be acceptable, -80°C is the preferred temperature to minimize degradation.

Q2: How long can I store urine samples at -80°C without significant degradation of this compound?

Urine samples stored at -80°C have been shown to be stable for extended periods. One study indicated that TBBPA conjugates, including the sulfate form, remain unchanged for at least two weeks and show only a minor decrease (approximately 20%) after 30 days at low temperatures. For storage exceeding one month, it is advisable to conduct periodic quality control checks.

Q3: Can I use preservatives in urine samples for this compound analysis?

The use of preservatives should be approached with caution. Studies on other urinary metabolites have shown that preservatives like boric acid can cause changes in the metabolite profile.[1] For TBBPA conjugates, low-temperature storage at -80°C is the most effective method of preservation. If a preservative must be used, its effect on this compound stability should be validated.

Q4: How many freeze-thaw cycles can a urine sample undergo before this compound concentration is affected?

While specific data on the effect of multiple freeze-thaw cycles on this compound is limited, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles. For other urinary metabolites, repeated freeze-thaw cycles have been shown to affect stability.[2] It is recommended to aliquot urine samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Q5: What are the primary metabolites of TBBPA found in urine?

The major metabolites of TBBPA found in human urine are TBBPA-glucuronide and this compound.[3][4][5] Both are Phase II metabolites formed during the detoxification process in the body.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable this compound levels in stored samples. 1. Degradation due to improper storage: Samples may have been stored at too high a temperature (e.g., -20°C or 4°C for an extended period). 2. Multiple freeze-thaw cycles: The sample may have been thawed and refrozen multiple times, leading to degradation. 3. Inefficient extraction: The analytical method used for extraction may not be optimal for this compound.1. Verify storage conditions: Ensure samples are consistently stored at -80°C. Review storage logs if available. 2. Aliquot samples: For future studies, aliquot urine into single-use vials before freezing to minimize freeze-thaw cycles. 3. Optimize extraction protocol: Review and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the pH and solvent selection are appropriate for this compound.
High variability in this compound concentrations between aliquots of the same sample. 1. Incomplete thawing and mixing: The sample may not have been fully thawed and properly mixed before aliquoting. 2. Precipitation of analytes: this compound or other urine components may have precipitated during freezing and not been redissolved.1. Ensure complete thawing: Thaw samples completely at room temperature or in a cool water bath. 2. Thorough mixing: Vortex mix the sample thoroughly after thawing and before taking an aliquot for analysis.
Interference peaks in the chromatogram during LC-MS/MS analysis. 1. Matrix effects: Other components in the urine matrix can interfere with the ionization of this compound. 2. Contamination: Contamination from collection containers, pipette tips, or solvents.1. Improve sample cleanup: Optimize the SPE protocol to remove more interfering matrix components. 2. Use an internal standard: A stable isotope-labeled internal standard for this compound can help to correct for matrix effects. 3. Check for sources of contamination: Analyze blank samples to identify and eliminate sources of contamination.

Quantitative Data on this compound Stability

The following table summarizes the stability of TBBPA conjugates in frozen urine as reported in the literature.

Storage TemperatureDurationAnalyteStabilityReference
Low Temperature (-80°C)2 weeksTBBPA glucuronide and sulfate conjugatesUnchanged
Low Temperature (-80°C)30 daysTBBPA glucuronide and sulfate conjugates~20% decrease

Experimental Protocols

Sample Collection and Storage Protocol
  • Collection: Collect mid-stream urine samples in sterile, polypropylene containers.

  • Aliquoting: As soon as possible after collection, gently mix the urine sample and aliquot it into smaller, pre-labeled cryovials (e.g., 1-2 mL). This minimizes the number of freeze-thaw cycles for the bulk sample.

  • Freezing: Immediately place the aliquots in a -80°C freezer. Avoid slow freezing, as this can lead to the formation of large ice crystals that may damage sample integrity.

  • Storage: Maintain the samples at a constant -80°C until analysis. Use a freezer with a temperature monitoring system and alarm to prevent temperature fluctuations.

Analytical Protocol for this compound in Urine

This protocol is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method for analyzing TBBPA metabolites in urine.[3][4]

  • Sample Preparation:

    • Thaw a urine aliquot completely at room temperature.

    • Vortex the sample for 10 seconds to ensure homogeneity.

    • Spike the sample with a known concentration of a suitable internal standard (e.g., ¹³C₁₂-TBBPA).

    • Dilute the urine sample with a buffer solution (e.g., ammonium acetate) to adjust the pH.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the prepared urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

    • Elute the this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Liquid Chromatography (LC): Use a C18 or similar reversed-phase column to separate this compound from other components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid, is typically used.

    • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

Experimental Workflow

experimental_workflow cluster_pre_analysis Sample Handling and Storage cluster_analysis Sample Analysis urine_collection Urine Sample Collection aliquoting Aliquoting urine_collection->aliquoting Immediate Processing storage Storage at -80°C aliquoting->storage thawing Sample Thawing & Vortexing storage->thawing Retrieve for Analysis extraction Solid-Phase Extraction (SPE) thawing->extraction Spiking with Internal Standard analysis LC-MS/MS Analysis extraction->analysis Elution & Reconstitution data_processing Data Processing & Quantification analysis->data_processing

References

Minimizing TBBPA-sulfate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrabromobisphenol A (TBBPA) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of TBBPA-sulfate during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a major metabolite of TBBPA, a widely used brominated flame retardant. After exposure, TBBPA is metabolized in the liver into more water-soluble forms, including this compound and TBBPA-glucuronide, to facilitate its excretion.[1] Accurate measurement of this compound in biological samples (e.g., serum, urine) is crucial for assessing exposure to TBBPA and understanding its toxicokinetics. Degradation of this compound during sample preparation can lead to an underestimation of its concentration, resulting in inaccurate exposure assessments.

Q2: What are the main factors that can cause this compound degradation during sample preparation?

The primary factors contributing to the degradation of this compound during sample preparation include:

  • Temperature: Elevated temperatures can accelerate the chemical hydrolysis of the sulfate conjugate.

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to the cleavage of the sulfate group.

  • Enzymatic Activity: Endogenous sulfatases present in biological samples can enzymatically hydrolyze this compound back to its parent compound, TBBPA.[2][3]

  • Choice of Solvents: Certain organic solvents may promote the degradation of this compound.

Q3: How should I store my biological samples to ensure the stability of this compound?

Proper storage is critical for preserving the integrity of this compound in biological samples. Based on stability studies, the following is recommended:

  • Low-Temperature Storage: this compound and its glucuronide conjugate have been found to be relatively stable at low temperatures. For long-term storage, it is highly recommended to keep samples at -80°C.

  • Avoid Preservatives: Studies have shown that preservatives such as formaldehyde and sodium azide are not effective in preventing the degradation of TBBPA conjugates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no detection of this compound Sample degradation due to improper storage.Ensure samples are stored at -80°C immediately after collection and until analysis. Avoid repeated freeze-thaw cycles.
Enzymatic degradation by sulfatases in the sample.Work quickly and keep samples on ice during processing. Consider the use of sulfatase inhibitors if available and compatible with your analytical method.
Inefficient extraction from the sample matrix.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Refer to the detailed experimental protocols below.
High variability in replicate samples Inconsistent sample handling and preparation.Standardize all steps of your sample preparation workflow, including timing, temperature, and reagent volumes.
Partial degradation occurring inconsistently across samples.Review your entire workflow for potential sources of degradation, such as prolonged exposure to room temperature or incompatible solvents.
Detection of TBBPA but not this compound Complete degradation of this compound back to TBBPA.This is a strong indicator of either chemical or enzymatic hydrolysis. Re-evaluate your entire sample preparation procedure, focusing on temperature control, pH, and potential enzymatic activity.

Quantitative Data on Extraction Methods

The choice of extraction method and solvent can significantly impact the recovery of TBBPA and its metabolites. While specific data on this compound recovery is limited, data on the parent compound TBBPA can provide guidance on suitable extraction systems.

Extraction Method Matrix Solvent System Recovery Rate (%) Reference
Solid-Phase Extraction (SPE)Human SerumOasis HLB cartridge, elution with methanol-dichloromethaneNot specified for TBBPA alone[4]
Solid-Phase Extraction (SPE)Human SerumReversed-phase and normal-phase cartridges> 83.3[5]
Solid-Phase Extraction (SPE)Human SerumMethyl tert-butyl ether and hexane (1:1, v/v)80.3 - 108.8[6]
Solid-Phase Extraction (SPE)Human UrineNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of TBBPA and its Conjugates from Human Serum

This protocol is adapted from established methods for the analysis of TBBPA in human serum.[4][5][6]

Materials:

  • Human serum sample

  • Internal standard (e.g., ¹³C₁₂-TBBPA)

  • Formic acid

  • Oasis HLB SPE cartridges

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Potassium carbonate (K₂CO₃) solution (3%)

  • Pentafluoropropionic acid anhydride (PFPAA) for derivatization if analyzing by GC-MS

Procedure:

  • Sample Pre-treatment:

    • Thaw the frozen serum sample on ice.

    • To 1 mL of serum, add the internal standard.

    • Denature the proteins by adding formic acid.

  • Solid-Phase Extraction:

    • Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated serum sample onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove interferences.

    • Elute the analytes (TBBPA and its conjugates) with a suitable solvent mixture, such as methanol-dichloromethane.

  • Fractionation and Clean-up (if necessary):

    • For further purification, a Florisil column can be used to separate fractions.

    • Elute the phenolic compounds with a methanol-DCM mixture.

  • Derivatization (for GC-MS analysis):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add PFPAA and heat at 70°C for 30 minutes.

    • Perform a liquid-liquid partitioning with hexane-DCM and aqueous K₂CO₃ to remove excess reagent.

  • Analysis:

    • Reconstitute the final extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

Protocol 2: Extraction of TBBPA Conjugates from Human Urine

This protocol is based on methods developed for the analysis of TBBPA metabolites in urine.[7][8]

Materials:

  • Human urine sample

  • Internal standard

  • Solid-Phase Extraction (SPE) cartridges suitable for polar compounds

  • Methanol

  • Deionized water

  • Elution solvent (e.g., acidified methanol)

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample.

    • Centrifuge the sample to remove any particulate matter.

    • Add the internal standard to an aliquot of the supernatant.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar interferences.

    • Elute the TBBPA conjugates with an appropriate elution solvent.

  • Analysis:

    • Evaporate the eluate and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Visualizations

Workflow for Minimizing this compound Degradation

TBBPA_Sulfate_Workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collect Collect Sample Store Store at -80°C Immediately Collect->Store Thaw Thaw on Ice Store->Thaw Add_IS Add Internal Standard Thaw->Add_IS Pretreat Pre-treat (e.g., Protein Precipitation) Add_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elute Analytes SPE->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze Troubleshooting_Degradation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No this compound Temp High Temperature Problem->Temp pH Incorrect pH Problem->pH Enzyme Enzymatic Activity Problem->Enzyme Solvent Incompatible Solvent Problem->Solvent Store_Cold Store at -80°C Temp->Store_Cold Work_Cold Process on Ice Temp->Work_Cold Buffer Use Buffered Solutions pH->Buffer Enzyme->Work_Cold Inhibitors Use Enzyme Inhibitors Enzyme->Inhibitors Validate_Solvent Validate Solvents Solvent->Validate_Solvent

References

Enhancing the sensitivity of TBBPA-sulfate detection in low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Tetrabromobisphenol A-sulfate (TBBPA-sulfate). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for detecting low concentrations of this compound in various biological and environmental matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Extraction

Q1: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes and solutions?

A1: Low recovery of this compound during SPE is a common issue. Here are several factors to investigate:

  • Incorrect SPE Cartridge Selection: this compound is a water-soluble conjugate.[1] Ensure you are using a cartridge suitable for polar analytes. Weak anion exchange (WAX) cartridges are often effective.

  • Improper Cartridge Conditioning and Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's protocol for the specific cartridge you are using.

  • Sample pH: The pH of your sample can significantly impact the retention of this compound on the SPE sorbent. Adjust the sample pH to ensure the analyte is in the appropriate ionic state for optimal binding.

  • Elution Solvent In-compatibility: The elution solvent may not be strong enough to desorb this compound from the sorbent. You might need to optimize the solvent composition, for example, by increasing the percentage of organic solvent or adding a modifier like ammonium hydroxide.

  • Flow Rate: A high flow rate during sample loading or elution can reduce the interaction time between the analyte and the sorbent, leading to decreased recovery. Optimize the flow rate for both steps.

Troubleshooting Tip: To pinpoint the issue, process a standard solution of this compound through your SPE protocol and compare the recovery to that of your samples. This will help determine if the problem lies with the method itself or is matrix-related.

Q2: My blank samples show TBBPA peaks, suggesting contamination. How can I minimize this?

A2: Contamination with TBBPA is a significant challenge due to its widespread use as a flame retardant.[2][3] Here are some critical steps to minimize contamination:

  • Use Glassware: Avoid using plastic containers, pipette tips, and other labware, as they can be a source of TBBPA contamination.[4] Use thoroughly cleaned glassware for all sample preparation and analysis steps.

  • Solvent Purity: Ensure that all solvents used are of high purity (e.g., LC-MS grade).[4] It's good practice to run solvent blanks to check for contamination.

  • Laboratory Environment: The laboratory environment itself can be a source of TBBPA. Minimize exposure of your samples to dust and air.

  • Proper Storage: Store samples at low temperatures (e.g., -80°C) to prevent degradation and potential contamination.

Analytical Detection

Q3: I am using LC-MS/MS for this compound detection, but the signal intensity is low. How can I enhance the sensitivity?

A3: Low signal intensity in LC-MS/MS can be addressed by optimizing several parameters:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this compound.[1] Ensure the ESI source parameters (e.g., spray voltage, gas flow rates, temperature) are optimized for your specific analyte and mobile phase. Atmospheric pressure chemical ionization (APCI) has also been shown to be effective for TBBPA and its derivatives.[5]

  • Ionization Mode: this compound is readily detected in negative ion mode.

  • Mobile Phase Composition: The mobile phase composition, including the organic solvent (e.g., methanol, acetonitrile) and additives (e.g., ammonium formate, formic acid), can significantly affect ionization efficiency. A systematic optimization of the mobile phase is recommended.

  • Mass Spectrometry Parameters: Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters in multiple reaction monitoring (MRM) mode to achieve the best signal-to-noise ratio.

  • Chromatographic Peak Shape: Poor peak shape can lead to lower apparent signal intensity. This can be improved by optimizing the analytical column, mobile phase gradient, and flow rate.

Q4: Are there alternative detection methods to LC-MS/MS for this compound?

A4: While LC-MS/MS is the most common and sensitive method, other techniques have been developed:

  • Immunoassays: Immunoassays, particularly those using nanobodies, can offer high sensitivity and a high-throughput format for TBBPA detection.[6][7] While these are often developed for the parent TBBPA, they could potentially be adapted for its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for TBBPA analysis, but it typically requires a derivatization step to make the analyte volatile.[8][9] This adds complexity to the sample preparation.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to aid in method development and comparison.

Table 1: LC-MS/MS Parameters for this compound Detection

ParameterValueReference
Ionization ModeNegative ESI
Precursor Ion (m/z)Varies with conjugate
Product Ion (m/z)Varies with conjugate
Collision EnergyAnalyte-dependent
Mobile PhaseWater/Methanol or Water/Acetonitrile gradients

Table 2: Method Detection Limits (MDLs) for TBBPA and its Derivatives

AnalyteMatrixMethodMDLReference
TBBPARiver WaterHPLC-MS/MS (APCI)0.0104-0.253 ng/L[5]
TBBPASewage SludgeHPLC-MS/MS (APCI)0.00801-0.224 ng/g dw[5]
TBBPAVegetableHPLC-MS/MS (APCI)0.00524-0.152 ng/g dw[5]
TBBPAAirLC-MS3.1 pg (injected)[10]
TBBPAHuman Breast MilkLC-ESI-MS/MS0.5 ng/g lw[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a generalized procedure based on methodologies described in the literature.[1]

  • Sample Pre-treatment:

    • Thaw frozen urine samples.

    • Centrifuge to remove any particulate matter.

    • Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-TBBPA).

    • Adjust the pH of the sample as required for the chosen SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) sequentially with methanol and then with HPLC-grade water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with HPLC-grade water to remove interfering substances.

    • Follow with a wash using a low percentage of organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological/Environmental Sample Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., Centrifugation, pH adjustment) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Concentrate Concentration & Reconstitution Elute->Concentrate LC_MSMS LC-MS/MS Analysis Concentrate->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

TBBPA_Metabolism cluster_phase_I Phase I Metabolism (Minor) cluster_phase_II Phase II Metabolism (Major) TBBPA Tetrabromobisphenol A (TBBPA) Hydroxylated_TBBPA Hydroxylated Metabolites TBBPA->Hydroxylated_TBBPA Hydroxylation TBBPA_Glucuronide TBBPA-glucuronide TBBPA->TBBPA_Glucuronide Glucuronidation (UGTs) TBBPA_Sulfate This compound TBBPA->TBBPA_Sulfate Sulfation (SULTs)

References

Quality control measures for TBBPA-sulfate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrabromobisphenol A (TBBPA)-sulfate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of TBBPA found in biological samples?

TBBPA is metabolized in the body, primarily in the liver, into conjugated forms. The major metabolites are TBBPA-sulfate and TBBPA-glucuronide.[1][2] These metabolites are more water-soluble than the parent TBBPA, facilitating their excretion.

Q2: What is the most common analytical technique for quantifying this compound?

The most prevalent method for the quantification of this compound in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in environmental and biological samples. Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration prior to LC-MS/MS analysis.[2]

Q3: Why is enzymatic deconjugation sometimes performed in TBBPA analysis?

Q4: How should samples be stored to ensure the stability of this compound?

For long-term storage and to maintain the integrity of TBBPA conjugates, it is recommended to store biological samples, such as urine, at very low temperatures, specifically at -80°C. Studies have shown that TBBPA glucuronide and sulfate conjugates are relatively stable at low temperatures but can degrade more rapidly under other preservation conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no recovery of this compound Inefficient Solid-Phase Extraction (SPE): Incorrect SPE cartridge type, improper conditioning, or unsuitable elution solvent.- Ensure the SPE cartridge chemistry is appropriate for retaining a polar, sulfated compound. - Optimize the pH of the sample and loading buffer. - Test different elution solvents and volumes to ensure complete elution from the cartridge.
Degradation of the Analyte: Sample instability due to improper storage or handling.- Store samples at -80°C until analysis. - Minimize freeze-thaw cycles. - Process samples promptly after thawing.
Matrix Effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components.- Improve sample cleanup, potentially by using a more rigorous SPE protocol or adding a liquid-liquid extraction step. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Use a matrix-matched calibration curve or the standard addition method for quantification.
Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) Inappropriate Column Chemistry: The analytical column is not providing adequate retention or selectivity for this compound.- Screen different C18 or other reversed-phase columns from various manufacturers. - Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column.
Mobile Phase Issues: Incorrect pH or organic modifier concentration.- Optimize the mobile phase pH to ensure this compound is in a consistent ionic state. - Adjust the gradient slope and organic solvent composition to improve peak shape.
Column Overload: Injecting too much sample onto the column.- Reduce the injection volume or dilute the sample.
High background noise or interfering peaks Contamination: Contamination from solvents, glassware, or the LC-MS system.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run procedural blanks with every batch of samples to identify sources of contamination.
Carryover: Residual analyte from a previous injection.- Optimize the needle wash solvent and procedure in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent or non-reproducible quantification Inconsistent Sample Preparation: Variability in extraction efficiency between samples.- Use an internal standard, such as a stable isotope-labeled version of the analyte, to correct for variations in recovery. - Ensure precise and consistent execution of the sample preparation protocol for all samples.
Instrument Instability: Fluctuations in the LC pump pressure or mass spectrometer sensitivity.- Perform regular instrument maintenance and calibration. - Monitor system suitability by injecting a quality control (QC) sample at regular intervals throughout the analytical run.

Quantitative Data Summary

ParameterValueMatrixAnalytical MethodReference
TBBPA Conjugate Concentration Range0.19 to 127.24 μ g/g-creatinine Human UrineSPE-LC-MS/MS[2]
Geometric Mean of TBBPA in Urine0.19 μ g/g-creatinine Human UrineSPE-GC-MS/MS
TBBPA Detection in Plasma Samples>85% of samplesHuman PlasmaNot Specified[2]

Experimental Protocols

Protocol: Analysis of this compound in Human Urine by SPE-LC-MS/MS

This protocol is a synthesized example based on methodologies described in the literature.[2]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Spike the samples with a surrogate internal standard (e.g., ¹³C₁₂-TBBPA) to monitor analytical recovery.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering hydrophilic compounds.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column for separation.

      • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to improve ionization.

    • Mass Spectrometry (MS/MS):

      • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

      • Perform quantification using multiple reaction monitoring (MRM) by selecting appropriate precursor and product ion transitions for this compound and the internal standard.

  • Quality Control:

    • Analyze procedural blanks and matrix-spiked samples with each batch of 18 samples to assess for contamination and matrix effects.

    • Prepare a calibration curve using standards of known concentrations to quantify the analyte.

    • Include quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the analytical run.

Visualizations

TBBPA_Sulfate_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Load Load Sample onto SPE Cartridge Spike->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute LC LC Separation Elute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Report Results Quant->Report

Caption: Workflow for this compound Analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Analytical Problem Encountered (e.g., Low Recovery) Cause1 Sample Preparation Issue Problem->Cause1 Cause2 Chromatography Issue Problem->Cause2 Cause3 MS Detection Issue Problem->Cause3 Sol1 Optimize SPE Protocol Cause1->Sol1 Sol2 Check Mobile Phase / Column Cause2->Sol2 Sol3 Tune MS Parameters Cause3->Sol3

Caption: Troubleshooting Logic Flow.

References

Validation & Comparative

A Comparative Guide to the Toxicokinetics of TBBPA-Sulfate and TBBPA-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicokinetic profiles of two major metabolites of Tetrabromobisphenol A (TBBPA): TBBPA-sulfate and TBBPA-glucuronide. The information presented is based on available scientific literature and is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Executive Summary

Tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, undergoes extensive phase II metabolism in both humans and animal models, leading to the formation of water-soluble glucuronide and sulfate conjugates.[1] These conjugation reactions are crucial for the detoxification and elimination of TBBPA.[2] While both TBBPA-glucuronide and this compound are the primary metabolites, their toxicokinetic characteristics exhibit notable differences, particularly in their peak plasma concentrations and time to reach peak levels. This guide synthesizes key experimental data to facilitate a direct comparison of these two metabolites.

Quantitative Toxicokinetic Data

The following tables summarize the key toxicokinetic parameters for TBBPA-glucuronide and this compound in rats and humans, based on oral administration studies.

Table 1: Toxicokinetic Parameters in Rats (Single Oral Dose of 300 mg/kg TBBPA) [3]

ParameterTBBPA-GlucuronideThis compound
Cmax (µmol/L) 25694
Tmax (h) 36
AUC Data not availableData not available
Elimination Half-life (t½) Data not availableData not available

Table 2: Toxicokinetic Parameters in Humans (Single Oral Dose of 0.1 mg/kg TBBPA) [3]

ParameterTBBPA-GlucuronideThis compound
Cmax (nmol/L) 16Detected in only 2 of 5 subjects; rapidly declined
Tmax (h) 44
AUC Data not availableData not available
Elimination Half-life (t½) Estimated to be between 2 and 3 days in plasma.[1] Slowly eliminated in urine, reaching the limit of detection 124 hours after administration.[3]Rapidly declined to the limit of detection after 8 hours.[3]

Metabolic Pathway and Experimental Workflow

To visualize the metabolic fate of TBBPA and the general workflow of toxicokinetic studies, the following diagrams are provided.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) Metabolism Phase II Metabolism (Glucuronidation & Sulfation) TBBPA->Metabolism UDP-glucuronosyltransferases (UGTs) Sulfotransferases (SULTs) Glucuronide TBBPA-Glucuronide Metabolism->Glucuronide Sulfate This compound Metabolism->Sulfate Excretion Biliary and Renal Excretion Glucuronide->Excretion Sulfate->Excretion

Metabolic pathway of TBBPA to its glucuronide and sulfate conjugates.

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Wistar Rats) Dosing Oral Administration of TBBPA Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Feces_Sampling Urine and Feces Collection Dosing->Urine_Feces_Sampling Metabolite_Extraction Extraction of TBBPA and Metabolites Blood_Sampling->Metabolite_Extraction Urine_Feces_Sampling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, t½ PK_Modeling->Parameter_Calculation

General experimental workflow for TBBPA toxicokinetic studies.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized toxicokinetic methodologies. A representative experimental protocol is summarized below.

Objective: To characterize the toxicokinetics of TBBPA and its major metabolites, TBBPA-glucuronide and this compound, following oral administration.

Animal Model:

  • Species: Male Wistar Rats.[3]

  • Housing: Housed in individual metabolism cages to allow for the separate collection of urine and feces.

Dosing:

  • Compound: Tetrabromobisphenol A (TBBPA).

  • Dose: 300 mg/kg body weight.[3]

  • Route of Administration: Oral gavage.

Sample Collection:

  • Blood: Blood samples were collected at various time points post-administration via the tail vein. Plasma was separated by centrifugation.[3]

  • Urine and Feces: Urine and feces were collected at specified intervals.

Sample Analysis:

  • Extraction: TBBPA and its metabolites were extracted from plasma, urine, and feces using solid-phase extraction (SPE).

  • Quantification: The concentrations of TBBPA, TBBPA-glucuronide, and this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technique provides high sensitivity and specificity for the detection and quantification of the analytes.

Pharmacokinetic Analysis:

  • The plasma concentration-time data for TBBPA, TBBPA-glucuronide, and this compound were used to determine key toxicokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).

Discussion and Comparison

In Rats: Following a high oral dose of TBBPA in rats, both TBBPA-glucuronide and this compound are readily formed and detected in the plasma.[3] A striking difference is observed in their peak concentrations (Cmax), with this compound reaching a level approximately 28 times higher than that of TBBPA-glucuronide.[3] This suggests that sulfation may be a high-capacity conjugation pathway for TBBPA in rats at this dose level. The time to reach peak concentration (Tmax) is also different, with TBBPA-glucuronide peaking earlier (3 hours) than this compound (6 hours).[3] This could indicate a more rapid formation and/or distribution of the glucuronide conjugate.

In Humans: Data in humans, though at a much lower dose, show a different pattern. TBBPA-glucuronide was consistently detected in all subjects, whereas this compound was only found in a subset of individuals and its levels declined rapidly.[3] This may suggest that glucuronidation is the more predominant metabolic pathway for TBBPA in humans at low exposure levels, or that the analytical methods used were more sensitive for the glucuronide. The estimated longer half-life of TBBPA-glucuronide in human plasma compared to the rapid decline of the sulfate conjugate suggests differences in their elimination kinetics.[1][3] The slow urinary elimination of TBBPA-glucuronide in humans may be indicative of enterohepatic circulation, a process where the conjugate is excreted in bile, hydrolyzed back to the parent compound by gut microflora, and then reabsorbed.[1]

Overall Comparison:

  • Metabolic Preference: In rats receiving a high dose, sulfation appears to be a major conjugation pathway leading to significantly higher plasma concentrations of this compound compared to the glucuronide.[3] In humans at a low dose, glucuronidation appears to be a more consistently detected pathway.[3]

  • Absorption and Peak Levels: The Tmax values suggest that TBBPA-glucuronide may be formed or appear in the systemic circulation more rapidly than this compound in rats.[3]

  • Elimination: In humans, TBBPA-glucuronide exhibits a longer persistence in the body compared to this compound, which is rapidly cleared.[3]

Conclusion

The toxicokinetics of this compound and TBBPA-glucuronide show significant species- and dose-dependent differences. In rats, sulfation is a high-capacity pathway leading to high plasma concentrations of this compound. In humans, glucuronidation is a consistently observed metabolic route, and the resulting conjugate appears to have a longer biological half-life. These differences are critical for interspecies extrapolation and for assessing the potential health risks associated with TBBPA exposure in humans. Further research is needed to fully elucidate the complete toxicokinetic profiles, including AUC and elimination half-lives, for both conjugates in humans to refine risk assessments.

References

A Comparative Analysis of the Toxicological Profiles of Tetrabromobisphenol A (TBBPA) and its Sulfate Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Examination of a Prevalent Flame Retardant and its Biotransformation Product

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products to reduce their flammability.[1] Its prevalence has led to widespread human exposure and concerns about its potential health effects.[2][3] Upon entering the body, TBBPA undergoes metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[2][4] This guide provides a comparative analysis of the known toxicity of TBBPA and what can be inferred about the toxicity of its major metabolite, TBBPA-sulfate. While extensive research has been conducted on the parent compound, a significant data gap exists regarding the direct toxicological effects of this compound. This analysis, therefore, synthesizes the robust dataset for TBBPA and discusses the likely toxicological implications of its sulfation based on established principles of xenobiotic metabolism.

Executive Summary of Toxicological Endpoints

This guide summarizes the current understanding of the toxicity of TBBPA across several key endpoints. For each, the available quantitative data for TBBPA is presented. It is critical to note that no direct comparative toxicological studies on this compound were identified in the reviewed scientific literature. The process of sulfation is generally considered a detoxification pathway, increasing the water solubility of compounds and facilitating their elimination from the body.[5] Therefore, this compound is anticipated to be less toxic than the parent compound.

Toxicological EndpointTBBPA FindingsThis compound Findings
Cytotoxicity Induces cell death in various cell lines, including liver, kidney, lung, and neuronal cells, often through mechanisms involving oxidative stress and mitochondrial dysfunction.[6][7]No direct data available. Expected to have significantly lower cytotoxicity due to increased polarity and reduced cellular uptake.
Genotoxicity Evidence is mixed, with some studies showing no genotoxic effects while others report DNA damage, particularly at higher concentrations and in specific cell types.[8] The genotoxic potential appears to be linked to the induction of reactive oxygen species.[8]No direct data available. Sulfation is a common pathway for detoxifying genotoxic compounds.
Endocrine Disruption Known to interfere with thyroid hormone and estrogen signaling pathways. It can bind to thyroid hormone transport proteins and may exhibit weak estrogenic and anti-androgenic activities.[1][9]No direct data available on receptor binding or hormonal activity. Sulfated hormones are generally inactive, suggesting this compound is unlikely to be hormonally active.
Developmental & Reproductive Toxicity Studies have indicated potential for developmental neurotoxicity and adverse effects on reproductive parameters, though findings can be dose- and species-dependent.[2]No direct data available. The detoxification via sulfation would likely mitigate developmental and reproductive toxicity.

Metabolism of TBBPA: The Sulfation Pathway

TBBPA is metabolized in the liver and other tissues primarily through Phase II conjugation reactions.[2] One of the main pathways is sulfation, catalyzed by sulfotransferase (SULT) enzymes. This process involves the addition of a sulfonate group to the TBBPA molecule, resulting in the formation of this compound. This metabolic conversion significantly increases the water solubility of TBBPA, which facilitates its excretion in urine and bile.[5] Generally, sulfation is a critical detoxification mechanism that renders xenobiotics less biologically active and more readily eliminated from the body.[5]

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) Sulfate This compound TBBPA->Sulfate Sulfation (SULTs) Glucuronide TBBPA-Glucuronide TBBPA->Glucuronide Glucuronidation (UGTs) Excretion Excretion (Urine, Bile) Sulfate->Excretion Glucuronide->Excretion MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate attachment Allow cells to attach cell_seeding->attachment treatment Treat cells with TBBPA attachment->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for formazan formation add_mtt->formazan_formation solubilize Solubilize formazan crystals formazan_formation->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability Endocrine_Disruption cluster_thyroid Thyroid Hormone System cluster_estrogen Estrogen System TBBPA Tetrabromobisphenol A (TBBPA) TTR Transthyretin (TTR) TBBPA->TTR Binds to transport protein TR Thyroid Hormone Receptor (TR) TBBPA->TR Alters receptor expression ER Estrogen Receptor (ER) TBBPA->ER Weak interaction SULT1E1 Estrogen Sulfotransferase (SULT1E1) TBBPA->SULT1E1 Inhibits enzyme activity

References

Cross-Validation of Analytical Methods for Tetrabromobisphenol A-Sulfate (TBBPA-Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Tetrabromobisphenol A-sulfate (TBBPA-sulfate), a major metabolite of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA). The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methods for monitoring TBBPA exposure and metabolism.

TBBPA undergoes extensive first-pass metabolism in the liver, forming conjugates such as this compound and TBBPA-glucuronide.[1] Accurate quantification of these metabolites is crucial for exposure assessment and toxicokinetic studies.[1] The primary analytical technique for the determination of TBBPA and its metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[1][2]

Comparative Analysis of Method Performance

The following table summarizes the performance characteristics of various analytical methods used for the determination of TBBPA and its derivatives in different biological and environmental matrices. While specific cross-validation studies for this compound are limited in the public domain, the data presented for TBBPA provides a strong surrogate for estimating the performance of similar methods tailored for its sulfate conjugate.

Analyte(s)MatrixExtraction MethodAnalytical MethodRecovery (%)LOD/LOQPrecision (RSD%)Reference
TBBPA, TBBPA-glucuronide, this compoundHuman UrineSolid-Phase Extraction (SPE)SPE-LC-MS/MSNot SpecifiedNot SpecifiedNot Specified[3]
TBBPA and its eight derivativesSoil/DustUltrasonic Extraction, LC-Si cartridge cleanupUPLC-MS/MS78-124MQLs: 0.22-8.8 pg/g dwNot Specified[4]
TBBPAMarine Sediment, Sewage SludgeNot SpecifiedHPLC-ESI-MS-MS>95LOD: 60 pg injectedNot Specified[5]
TBBPA, BPAPlant SamplesUltrasonic Extraction, lipid removal, SPE cleanupGC/MS66-69LODs: TBBPA 4.10 ng/g, BPA 0.13 ng/g<5[6]
TBBPA, HBCDsVarious FoodsAccelerated Solvent Extraction (ASE), acid silica column cleanupLC-MS/MSNot SpecifiedNot SpecifiedNot Specified[7]
TBBPA, HBCDs, TBBPS, BromophenolsVarious FoodsAcetonitrile extraction with dSPE cleanup or Hexane:DCM extraction with acidified silica cleanupUHPLC-MS/MS70-120LOQs: 4 pg/g ww to 8 ng/g ww<20[8]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical results. Below are generalized protocols derived from the referenced literature for the analysis of TBBPA and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids[3][4]

This protocol is suitable for the extraction of TBBPA and its conjugated metabolites from urine and plasma.

  • Sample Pre-treatment: Spike 1 mL of the biological sample (e.g., human plasma) with an internal standard (e.g., ¹³C₁₂-TBBPA).

  • Acidification: Add 50 μL of concentrated hydrochloric acid to the sample.

  • Dilution: Add Milli-Q water and isopropanol to the sample mixture.

  • Extraction: Perform liquid-liquid extraction with a hexane/methyl tert-butyl ether (MTBE) mixture.

  • Washing: Partition the combined organic fractions with a 1% KCl solution.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Sample Preparation: QuEChERS-based Extraction for Seafood[2]

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has been adapted for the analysis of TBBPA in complex food matrices.

  • Homogenization: Homogenize the seafood sample.

  • Extraction: Perform a QuEChERS extraction followed by a liquid-liquid extraction. Recoveries are reported to be above 70%.[2]

  • Cleanup: Further cleanup steps may be required depending on the matrix complexity.

  • Analysis: Analyze the final extract by LC-MS/MS.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the sensitive and selective quantification of this compound.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.[4]

    • Mobile Phase: A gradient elution with a mixture of water (often with an additive like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is generally employed for TBBPA and its conjugates.[4]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]

Visualizing the Analytical Workflow

A generalized workflow for the cross-validation of this compound analytical methods is presented below. This diagram outlines the key stages from sample collection to data analysis.

TBBPA_Sulfate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation SampleCollection Sample Collection (e.g., Urine, Serum) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Extraction Extraction (SPE or LLE) InternalStandard->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_Separation LC Separation (Reversed-Phase) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification ValidationParams Validation Parameters (LOD, LOQ, Recovery, Precision) Quantification->ValidationParams

Generalized workflow for this compound analysis.

This guide highlights the current state of analytical methods for this compound and its parent compound. While LC-MS/MS coupled with appropriate sample preparation techniques stands as the method of choice, the development and publication of direct cross-validation studies for this compound would be a valuable contribution to the field. Researchers should carefully validate their chosen method in the specific matrix of interest to ensure data quality and reliability.

References

A Guide to the Inter-laboratory Comparison of TBBPA-Sulfate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Tetrabromobisphenol A-sulfate (TBBPA-sulfate), a significant metabolite of the widely used flame retardant, TBBPA. While a formal, multi-agency round-robin or inter-laboratory comparison (ILC) study specifically for this compound has not been identified in published literature, this document synthesizes performance data from individual validated methods to offer a baseline for comparison. The guide also outlines a standardized protocol and a proposed framework for laboratories to conduct their own comparisons, drawing from established practices for similar analytes like Bisphenol A (BPA)[1][2][3].

Introduction to this compound Analysis

Tetrabromobisphenol A (TBBPA) is a high-production-volume flame retardant that undergoes extensive metabolism in vivo.[4][5] The primary metabolic pathways involve conjugation with glucuronic acid and sulfate, forming TBBPA-glucuronide and this compound, respectively.[4][6][7] These water-soluble metabolites are the primary forms excreted and are key biomarkers for assessing human and environmental exposure.[5][8] Accurate and reproducible measurement of this compound is therefore critical for toxicokinetic studies and human biomonitoring.

The most common analytical technique for TBBPA and its conjugates is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10] However, the lack of commercially available analytical standards for TBBPA metabolites has been a limiting factor in exposure assessment.[7]

Comparative Analysis of Analytical Methods

Quantitative data from various studies using LC-MS/MS for the determination of TBBPA and its conjugates are summarized below. These values, while not from a direct inter-laboratory study, provide a benchmark for analytical performance.

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
TBBPA LC-ESI-MS/MSHuman Breast Milk0.5 ng/g (lw)2.5 ng/g (lw)Not Reported[9]
TBBPA HPLC-ESI-MS-MSSediment / Sludge60 pg (injected)0.05 ng/g (dw)>95%[10][11]
TBBPA UPLC-MS/MSSoil / DustNot Reported0.22 - 8.8 pg/g (dw)78 - 124%[12]
TBBPA & Conjugates SPE-LC-MS/MSHuman UrineNot ReportedNot ReportedNot Reported[8]
TBBPA QuEChERS LC-MS/MSSeafoodNot ReportedNot Reported>70%[13]

Note: (lw) refers to lipid weight; (dw) refers to dry weight. Data specifically for this compound standards are often part of broader studies on TBBPA and its Phase II metabolites, and individual performance metrics for the sulfate conjugate are not always reported separately.

Experimental Protocol: A Representative LC-MS/MS Method

This section details a representative protocol for the analysis of this compound in biological matrices, synthesized from methodologies described in the literature.[8][11]

Objective: To quantify this compound in human urine or plasma.

1. Sample Preparation and Extraction:

  • Spiking: Spike 1 mL of the sample (urine or plasma) with an internal standard (e.g., ¹³C₁₂-TBBPA).
  • For Plasma: Add concentrated HCl, Milli-Q water, and isopropanol. Perform liquid-liquid extraction with a hexane/methyl tert-butyl ether (MTBE) mixture.
  • For Urine (Solid-Phase Extraction - SPE):
  • Condition an SPE cartridge (e.g., LC-Si) with dichloromethane and n-hexane.[11]
  • Load the sample onto the cartridge.
  • Wash the cartridge with a dichloromethane:n-hexane solution to remove interferences.
  • Elute the target analytes with an MTBE:dichloromethane mixture.[11]
  • Evaporation: Evaporate the collected eluent to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the residue in a small volume of methanol (e.g., 100 µL) for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis:

  • Chromatography:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of methanol and water (often with a modifier like ammonium acetate).
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard. (Note: Specific mass transitions must be determined empirically using authentic standards).

3. Quality Control and Validation:

  • Calibration Curve: Prepare a multi-point calibration curve using synthesized this compound standards.
  • Blanks: Analyze procedural blanks with each batch to check for contamination.[1]
  • Spiked Samples: Analyze matrix-spiked samples at different concentrations to assess accuracy and precision (recovery).
  • Proficiency Assessment: For inter-laboratory comparisons, proficiency can be assessed using Z-scores, which compare a laboratory's result to the consensus mean of all participants. A satisfactory Z-score is typically between -2.0 and +2.0.[14]

Visualized Workflows and Pathways

Metabolic Pathway of TBBPA to this compound

The following diagram illustrates the primary Phase II metabolic pathway where TBBPA is conjugated by sulfotransferases to form this compound.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) SULT Sulfotransferases (SULTs) TBBPA->SULT TBBPA_Sulfate This compound SULT->TBBPA_Sulfate Sulfation Excretion Biliary/Urinary Excretion TBBPA_Sulfate->Excretion

Caption: Metabolic sulfation of TBBPA.

Proposed Inter-laboratory Comparison Workflow

This diagram outlines a logical workflow for conducting an inter-laboratory comparison study for this compound analysis.

ILC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase Coord Coordinating Lab Prepares Reference Materials & Samples Protocol Develop Standardized Analytical Protocol Coord->Protocol Labs Recruit Participating Laboratories Protocol->Labs Dist Distribute Blinded Samples (Spiked & Blank) Labs->Dist Analysis Labs Analyze Samples Using Standard Protocol Dist->Analysis Reporting Labs Report Results to Coordinating Lab Analysis->Reporting Stats Statistical Analysis (e.g., Z-Scores, Precision) Reporting->Stats Report Generate Final Comparison Report Stats->Report Feedback Provide Feedback to Participating Labs Report->Feedback

References

Navigating the Analytical Challenge of TBBPA-Sulfate: A Guide to Available Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Tetrabromobisphenol A (TBBPA) metabolites is crucial for understanding its toxicology and pharmacokinetics. However, the lack of commercially available certified reference materials (CRMs) for TBBPA-sulfate presents a significant analytical hurdle. This guide provides a comprehensive comparison of the available alternatives, focusing on in-house synthesis of analytical standards and indirect quantification methods, supported by experimental data and detailed protocols.

A significant challenge in the study of TBBPA metabolism and its biological effects is the absence of commercially available certified reference materials for its metabolites, including this compound[1]. This scarcity of analytical standards complicates the direct quantification of these compounds in biological and environmental matrices. To address this gap, researchers have developed alternative approaches to enable the reliable measurement of this compound.

This guide explores the two primary strategies currently employed for the analysis of this compound in the absence of a commercial CRM: the in-house synthesis of this compound to be used as an analytical standard, and the indirect quantification of this compound through enzymatic deconjugation. Each approach has distinct advantages and limitations, which are summarized in the comparative table below.

Comparison of Analytical Approaches for this compound
FeatureIn-House Synthesized this compound StandardIndirect Analysis via Enzymatic Deconjugation
Principle Chemical synthesis of this compound, followed by purification and characterization to create a standard for direct quantification using methods like LC-MS/MS.Enzymatic hydrolysis of this compound in a sample to convert it back to the parent TBBPA, which is then quantified using a commercially available TBBPA CRM.
Quantification Direct measurement of the this compound molecule.Indirect measurement; quantifies the amount of TBBPA released from the sulfate conjugate.
Accuracy Potentially high, dependent on the purity and accurate concentration determination of the synthesized standard.Dependent on the efficiency and completeness of the enzymatic reaction. Incomplete deconjugation can lead to underestimation.
Specificity High, as it allows for the specific detection and quantification of the sulfate conjugate.Lower, as it measures total TBBPA released from all conjugated forms sensitive to the enzyme used (e.g., both glucuronide and sulfate if a non-specific enzyme is used).
Required Expertise Advanced knowledge of organic synthesis, purification techniques (e.g., HPLC), and analytical characterization (e.g., NMR, MS) is necessary.Requires expertise in biochemical assays and understanding of enzyme kinetics.
Cost & Time Can be time-consuming and require significant resources for synthesis, purification, and characterization.Generally faster and potentially less expensive if commercial enzyme kits are available and optimized.
Reference Standard Requires rigorous in-house validation to establish purity and concentration.Relies on the accuracy and availability of a certified reference material for the parent TBBPA.

Experimental Protocols

In-House Synthesis and Quantification of this compound

One of the most robust alternatives to a commercial CRM is the in-house synthesis of this compound. A detailed methodology for the synthesis, purification, and use of TBBPA mono- and di-sulfate conjugates as analytical standards has been reported[2][3][4].

1. Chemical Synthesis of this compound:

The synthesis of TBBPA mono- and di-sulfate can be achieved through a sulfation reaction using chlorosulfonic acid.

  • Materials: Tetrabromobisphenol A (TBBPA), Chlorosulfonic acid, Triethylamine, Solvents for purification (e.g., acetonitrile, water).

  • Procedure (General Overview):

    • TBBPA is reacted with chlorosulfonic acid. The stoichiometry is controlled to favor the formation of either the mono- or di-sulfate conjugate.

    • The reaction is quenched, and the excess acid is neutralized. Importantly, inorganic bases are avoided as they can cleave the sulfate ester linkage. Triethylamine is used to precipitate the product.

    • The crude product is then subjected to purification.

2. Purification and Characterization:

  • Purification: High-Performance Liquid Chromatography (HPLC) is a suitable method for purifying the synthesized this compound conjugates to a high degree of purity.

  • Characterization: The identity and purity of the synthesized standard must be rigorously confirmed using analytical techniques such as:

    • Mass Spectrometry (MS): To confirm the molecular weight of the this compound conjugate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the sulfate group(s).

3. Analytical Quantification using the In-House Standard:

Once a well-characterized in-house standard is available, it can be used to prepare calibration curves for the quantification of this compound in samples using an instrumental method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A common method for extracting TBBPA conjugates from biological matrices like urine is Solid-Phase Extraction (SPE)[3].

  • LC-MS/MS Analysis: An LC-MS/MS method is developed for the sensitive and selective detection of the this compound conjugate. Multiple Reaction Monitoring (MRM) transitions are optimized for both quantification and confirmation.

Indirect Quantification via Enzymatic Deconjugation

An alternative analytical strategy involves the enzymatic conversion of this compound back to its parent compound, TBBPA, which can then be quantified using a commercially available TBBPA CRM[1].

1. Enzymatic Hydrolysis:

  • Enzyme: A suitable sulfatase enzyme is used to cleave the sulfate group from the TBBPA molecule.

  • Procedure:

    • The sample suspected of containing this compound is incubated with the sulfatase enzyme under optimized conditions (e.g., pH, temperature, incubation time).

    • The reaction is stopped, and the resulting mixture now contains the free TBBPA.

2. Quantification of Liberated TBBPA:

  • The total TBBPA concentration in the enzyme-treated sample is then measured using a validated analytical method (e.g., LC-MS/MS) and a certified reference material for TBBPA.

  • The concentration of the original this compound can be inferred by subtracting the concentration of free TBBPA in a non-enzyme-treated aliquot of the same sample.

Visualizing the Pathways and Workflows

To further clarify the processes involved in this compound analysis, the following diagrams illustrate the metabolic pathway of TBBPA and the workflow for utilizing an in-house synthesized standard.

TBBPA Tetrabromobisphenol A (TBBPA) Metabolism Hepatic Phase II Metabolism (Sulfotransferases) TBBPA->Metabolism Biotransformation TBBPA_Sulfate This compound Metabolism->TBBPA_Sulfate Excretion Biliary and Urinary Excretion TBBPA_Sulfate->Excretion

Caption: Metabolic pathway of TBBPA to this compound.

cluster_synthesis Standard Preparation cluster_analysis Sample Analysis Synthesis Chemical Synthesis (e.g., using chlorosulfonic acid) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Standard In-House this compound Standard Characterization->Standard LCMS LC-MS/MS Analysis Standard->LCMS Calibration Sample Biological/Environmental Sample SPE Solid-Phase Extraction (SPE) Sample->SPE SPE->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for in-house this compound standard.

References

Validation of TBBPA-Sulfate as a Reliable Exposure Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tetrabromobisphenol A (TBBPA)-sulfate as a biomarker for TBBPA exposure, alongside its parent compound and other metabolites. The information presented is supported by experimental data to assist researchers in selecting the most appropriate biomarker for their studies.

Introduction to TBBPA and its Metabolites

Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant found in numerous consumer products.[1][2] Human exposure is a growing concern due to its potential endocrine-disrupting properties and other adverse health effects.[3][4][5] Following exposure, TBBPA undergoes extensive first-pass metabolism in the liver, where it is conjugated to form more water-soluble compounds, primarily TBBPA-sulfate and TBBPA-glucuronide, which are then excreted.[1][3] The presence and concentration of these metabolites in biological matrices like urine and serum can serve as biomarkers of exposure.

Comparative Analysis of TBBPA Biomarkers

The selection of a reliable biomarker is critical for accurately assessing human exposure to TBBPA. The ideal biomarker should be sensitive, specific, and have a strong correlation with exposure levels. This section compares TBBPA, this compound, and TBBPA-glucuronide as potential biomarkers.

Data Presentation: Quantitative Comparison of TBBPA Biomarkers

The following table summarizes quantitative data from human biomonitoring studies, providing a basis for comparing the utility of TBBPA and its primary metabolites as exposure biomarkers.

BiomarkerMatrixConcentration RangeDetection FrequencyKey Findings & Citations
TBBPA Plasma/SerumGenerally < 0.8 µg/L; Mean: 3.65 ng/mL>85% in some studiesParent compound, reflects recent exposure.[2][6]
UrineGeometric Mean: 0.19 µg/g creatinine>85% in some studiesAlso found in urine, but at lower concentrations than conjugates.[6]
This compound UrinePart of total conjugates ranging from 0.19 to 127.24 µg/g creatinineDetected in all urine samples in a major studyStrong correlation with plasma TBBPA levels.[6][7][8] In rats, plasma levels of this compound were found to be higher than TBBPA and TBBPA-glucuronide.[1]
TBBPA-Glucuronide UrinePart of total conjugates ranging from 0.19 to 127.24 µg/g creatinineDetected in all urine samples in a major studyA major metabolite alongside this compound.[3][6][7][8]

Key Finding: A study on 140 voluntary donors found a strong correlation (r = 0.886) between the mass concentration of TBBPA in plasma and the total amount of urinary TBBPA-related compounds (including this compound and TBBPA-glucuronide).[6] This indicates that the urinary metabolites, including this compound, are reliable indicators of systemic TBBPA exposure.

Performance Characteristics of Analytical Methods

The reliability of a biomarker is also dependent on the performance of the analytical methods used for its quantification.

ParameterTBBPA in SerumTBBPA in UrineTBBPA Conjugates in Urine
Analytical Method LC-MS/MSLC-MS/MSSPE-LC-MS/MS
Limit of Detection (LOD) 0.04 µg/mL0.0025 µg/mLNot explicitly stated for individual conjugates, but method is sensitive enough for detection in the general population.
Linearity Range 0.25-50 µg/mL0.01-5 µg/mLNot specified
Precision (%RSD) < 13%< 14%Not specified
Accuracy 95-111%97-102%Not specified
Citations [9][9][6][7][8]

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The most common and reliable method is Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology for this compound Analysis in Human Urine

This protocol is a synthesized representation based on methodologies reported in the literature.[6][7][8]

1. Sample Collection and Storage:

  • Collect urine samples in sterile polypropylene containers.

  • To ensure stability of the conjugates, freeze samples at -80°C as soon as possible after collection until analysis.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw urine samples at room temperature.

  • Centrifuge an aliquot (e.g., 2 mL) of the urine sample to remove particulate matter.

  • Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-TBBPA).

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes (TBBPA and its conjugates) with an organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with a modifier (e.g., formic acid or ammonium acetate) and (B) an organic solvent like methanol or acetonitrile.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Experimental Workflows

TBBPA Metabolism

TBBPA undergoes Phase II metabolism, primarily through glucuronidation and sulfation, to increase its water solubility and facilitate excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) (Lipophilic) Metabolism Phase II Metabolism (Liver) TBBPA->Metabolism UGTs, SULTs TBBPA_G TBBPA-Glucuronide (Hydrophilic) Metabolism->TBBPA_G TBBPA_S This compound (Hydrophilic) Metabolism->TBBPA_S Excretion Excretion (Urine, Feces) TBBPA_G->Excretion TBBPA_S->Excretion

Caption: Metabolic pathway of TBBPA.

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for the validation of an exposure biomarker like this compound.

Biomarker_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Biomonitoring Study cluster_2 Conclusion Sample_Collection Sample Collection (Urine, Plasma) Sample_Prep Sample Preparation (SPE) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Quant Data Quantification LCMS_Analysis->Data_Quant Population_Study Population Study (Correlation Analysis) Data_Quant->Population_Study Exposure_Assessment Exposure Assessment Population_Study->Exposure_Assessment Biomarker_Validation Biomarker Validation Exposure_Assessment->Biomarker_Validation

Caption: Experimental workflow for biomarker validation.

Conclusion

The available evidence strongly supports the validation of this compound as a reliable biomarker for assessing human exposure to TBBPA. Its high detection frequency in urine and strong correlation with plasma levels of the parent compound make it a robust and non-invasive tool for researchers. While TBBPA and TBBPA-glucuronide are also viable biomarkers, the measurement of urinary this compound, often in conjunction with TBBPA-glucuronide as "total TBBPA conjugates," provides a comprehensive and accurate picture of TBBPA exposure in human populations. The use of sensitive and specific analytical methods like SPE-LC-MS/MS is crucial for obtaining high-quality data in biomonitoring studies.

References

Global Snapshot: Comparing TBBPA-Sulfate Levels in Human Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available biomonitoring data reveals detectable levels of Tetrabromobisphenol A (TBBPA)-sulfate, a primary metabolite of the widely used flame retardant TBBPA, in human populations. This guide synthesizes key findings from studies conducted in different geographical regions, presenting a comparative overview of TBBPA-sulfate concentrations in human biological matrices. The data underscores the global exposure to TBBPA and highlights the importance of continued monitoring to understand potential health implications.

Tetrabromobisphenol A (TBBPA) is a high-production-volume brominated flame retardant extensively used in electronic circuit boards, plastics, and textiles. Humans are exposed to TBBPA through various pathways, including ingestion of contaminated dust and food, as well as dermal contact. Following exposure, TBBPA is metabolized in the body, primarily through glucuronidation and sulfation, to facilitate its excretion. The resulting metabolites, including this compound, are considered biomarkers of exposure.

This guide provides a comparative analysis of this compound levels reported in different human populations, with a focus on quantitative data from peer-reviewed studies. It also details the experimental protocols employed in these key studies to ensure transparency and facilitate methodological comparison for researchers and drug development professionals.

Comparative Analysis of this compound Concentrations

The following table summarizes the quantitative data on this compound concentrations in human populations from key biomonitoring studies. Due to the limited number of studies that specifically quantify this compound, the comparison is primarily focused on available data from a comprehensive study in Hong Kong and a human toxicokinetic study in Germany.

PopulationCountry/RegionSample TypeNo. of ParticipantsThis compound ConcentrationKey FindingsReference
General PopulationHong Kong, ChinaUrine140Geometric Mean: 0.05 µg/g creatinineRange: Not Detected - 1.23 µg/g creatinineThis compound was detected in 62% of the urine samples. Levels of TBBPA metabolites were significantly correlated with plasma TBBPA concentrations.Ho et al., 2017
General PopulationHong Kong, ChinaPlasma140Geometric Mean: 0.12 ng/mLRange: Not Detected - 1.54 ng/mLThis compound was detected in 59% of the plasma samples.Ho et al., 2017
Healthy Volunteers (Oral Dose Study)GermanyPlasma5Maximum Concentration (Cmax) in 2 of 5 participants: ~4-5 nmol/LFollowing a single oral dose of TBBPA, this compound was detected in the plasma of two out of five participants, with concentrations peaking at 4 hours post-administration.[1]Schauer et al., 2006

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of biomonitoring data. The following section outlines the key experimental protocols used in the cited studies for the quantification of this compound.

Methodology from Ho et al., 2017: Quantification of this compound in Human Urine and Plasma[2]

1. Sample Collection and Preparation:

  • Urine: First morning void urine samples were collected from 140 healthy volunteers in Hong Kong. Samples were immediately frozen and stored at -80°C until analysis.

  • Plasma: Whole blood samples were collected and centrifuged to separate the plasma, which was then stored at -80°C.

2. Synthesis of this compound Standard:

  • TBBPA mono- and di-sulfate conjugates were synthesized in-house to serve as analytical standards, as they were not commercially available. The synthesis involved the reaction of TBBPA with a sulfating agent.

3. Sample Extraction:

  • Urine: A 1 mL aliquot of urine was spiked with an internal standard (¹³C₁₂-TBBPA). The sample was then subjected to solid-phase extraction (SPE) using a polymeric reversed-phase cartridge to isolate the TBBPA conjugates.

  • Plasma: A 1 mL aliquot of plasma was spiked with the internal standard and subjected to protein precipitation followed by SPE.

4. Instrumental Analysis:

  • The extracted samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Liquid Chromatography: Separation of TBBPA and its metabolites was achieved using a C18 reversed-phase column with a gradient elution program.

  • Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operated in the negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

5. Quality Assurance and Quality Control (QA/QC):

  • Procedural blanks, matrix spikes, and duplicate samples were analyzed with each batch of samples to ensure the accuracy and precision of the results. The limits of detection (LOD) and quantification (LOQ) were determined experimentally.

Visualizing the Biomonitoring Workflow and Metabolic Pathway

To illustrate the logical flow of a typical biomonitoring study for this compound and the metabolic pathway of TBBPA, the following diagrams have been generated using Graphviz.

Biomonitoring_Workflow cluster_0 Phase 1: Study Design & Sample Collection cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Population Selection (e.g., General Population, Occupational Cohort) B Sample Collection (Urine, Plasma) A->B C Sample Preparation (Spiking Internal Standard, Solid-Phase Extraction) B->C D LC-MS/MS Analysis (Quantification of This compound) C->D E Data Processing (Concentration Calculation) D->E F Statistical Analysis & Comparison E->F G Risk Assessment & Reporting F->G

Caption: Workflow of a this compound Biomonitoring Study.

TBBPA_Metabolism cluster_0 Phase I Metabolism (Minor) cluster_1 Phase II Metabolism (Major) TBBPA Tetrabromobisphenol A (TBBPA) (Exposure) Hydroxylation Hydroxylation (CYP Enzymes) TBBPA->Hydroxylation Glucuronidation Glucuronidation (UGT Enzymes) TBBPA->Glucuronidation Sulfation Sulfation (SULT Enzymes) TBBPA->Sulfation TBBPA_Glucuronide TBBPA-Glucuronide Glucuronidation->TBBPA_Glucuronide TBBPA_Sulfate This compound Sulfation->TBBPA_Sulfate Excretion Excretion (Urine, Feces) TBBPA_Glucuronide->Excretion TBBPA_Sulfate->Excretion

Caption: Metabolic Pathway of TBBPA in Humans.

References

Comparative Analysis of TBBPA-Sulfate Formation Rates Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Sulfation of Tetrabromobisphenol A (TBBPA)

This guide provides a comparative overview of the formation rates of tetrabromobisphenol A-sulfate (TBBPA-sulfate), a significant metabolite of the widely used flame retardant, Tetrabromobisphenol A (TBBPA). Understanding the species-specific differences in TBBPA metabolism is crucial for accurate risk assessment and the development of predictive toxicological models. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental processes.

Interspecies Differences in TBBPA Conjugation

TBBPA undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion. While direct comparative studies on the kinetic parameters (Vmax, Km) of TBBPA sulfation across multiple species are limited in the currently available literature, existing research indicates that sulfation is a notable metabolic pathway in humans and rats.

One study investigating the in vitro metabolism of TBBPA in rat and human liver S9 fractions confirmed the formation of both TBBPA-glucuronide and this compound conjugates. However, it did not provide specific kinetic data for the sulfation reaction. To offer a perspective on species variability in TBBPA conjugation, data on TBBPA glucuronidation, a parallel and often competing pathway, is presented below. These data highlight significant differences in the intrinsic clearance (CLint) of TBBPA via glucuronidation across various species, suggesting that similar variability may exist for sulfation.

Table 1: In Vitro Intrinsic Clearance (CLint) of TBBPA Glucuronidation in Liver Microsomes of Various Species

SpeciesRelative CLint (%)
Mouse147
Monkey122
Minipig108
Human100
Rat98
Dog81
Hamster47

Data adapted from a study on TBBPA glucuronidation kinetics. The CLint values are presented relative to the human value (100%).

Experimental Protocol: In Vitro TBBPA Sulfotransferase Assay Using Liver S9 Fraction

This protocol outlines a general method for determining the in vitro formation rate of this compound using liver S9 fractions. This method can be adapted for different species to assess interspecies differences in TBBPA sulfation kinetics.

1. Preparation of Liver S9 Fraction:

  • Homogenize fresh or frozen liver tissue in a cold homogenization buffer (e.g., 150 mM KCl, 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which is the S9 fraction.

  • Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

  • Store the S9 fraction in aliquots at -80°C until use.

2. Sulfotransferase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Magnesium chloride (e.g., 5 mM)

    • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor (e.g., 0.1 mM)

    • TBBPA (substrate) at various concentrations (e.g., 1-100 µM), dissolved in a suitable solvent like DMSO (final DMSO concentration should be <1%).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a specific amount of liver S9 fraction (e.g., 1 mg/mL protein).

    • Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the terminated reaction mixture at a high speed (e.g., 10,000 x g) for 5 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant for the formation of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

3. Data Analysis:

  • Quantify the amount of this compound formed.

  • Calculate the reaction velocity (rate of formation).

  • If multiple substrate concentrations are tested, determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate the intrinsic clearance (CLint) as Vmax/Km.

Visualizing TBBPA Metabolism and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of TBBPA to its sulfated conjugate and the general workflow for determining its formation rate in vitro.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) TBBPA_Sulfate This compound TBBPA->TBBPA_Sulfate Sulfation SULT Sulfotransferase (SULT) PAP PAP SULT->PAP PAPS PAPS PAPS->SULT

Metabolic pathway of TBBPA sulfation.

TBBPA_Sulfation_Workflow cluster_prep Preparation cluster_assay Sulfotransferase Assay cluster_analysis Analysis Liver Liver Tissue Homogenization Homogenization Liver->Homogenization Centrifugation Centrifugation (9000 x g) Homogenization->Centrifugation S9 Liver S9 Fraction Centrifugation->S9 ReactionMix Prepare Reaction Mixture (Buffer, MgCl2, PAPS, TBBPA) S9->ReactionMix Incubation Incubate at 37°C with S9 ReactionMix->Incubation Termination Terminate Reaction Incubation->Termination Processing Process Sample (Protein Precipitation) Termination->Processing HPLC HPLC-UV/MS Analysis Processing->HPLC Data Data Analysis (Vmax, Km, CLint) HPLC->Data

Experimental workflow for TBBPA sulfation assay.

Comparative Potency of TBBPA-Sulfate and Parent TBBPA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological potency of the flame retardant Tetrabromobisphenol A (TBBPA) and its primary metabolite, TBBPA-sulfate. The information is intended for researchers, scientists, and professionals in drug development and toxicology to facilitate a clearer understanding of the relative biological activities of these compounds.

Executive Summary

Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant that undergoes extensive metabolism in vivo, primarily through glucuronidation and sulfation.[1][2][3][4] While the toxicological profile of the parent compound, TBBPA, has been the subject of numerous studies, revealing various endocrine-disrupting activities, there is a significant data gap concerning the biological potency of its sulfate metabolite, this compound. This guide synthesizes the available quantitative data for TBBPA and presents the limited information on this compound, highlighting the need for further research into the activity of this major metabolite.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the in vitro biological activity of TBBPA. Currently, there is a lack of comparable quantitative data for this compound across most of these endpoints.

Target Assay Type Compound Endpoint Value (µM) Reference
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Competitive Binding AssayTBBPAIC500.7[5]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Reporter Gene AssayTBBPAEC50Not explicitly stated, but active in the micromolar range[5][6]
Estrogen Receptor α (ERα)Reporter Gene AssayTBBPAAC5053.2[7]
Androgen Receptor (AR)Reporter Gene AssayTBBPAAC509.79 - 41.5[7]
Aromatase (CYP19A1)Enzyme Activity AssayTBBPAAC5051.4[7]
Thyroid Hormone ReceptorCompetitive Binding AssayTBBPAInhibitionActive in the 1 - 100 µM range[8]

Note on this compound: While one study qualitatively mentions that both TBBPA and this compound are agonists for the human peroxisome proliferator-activated receptor γ (PPARγ), it does not provide quantitative potency data (e.g., EC50 or IC50 values) for the sulfate metabolite.[9] Further research is critically needed to quantify the biological activity of this compound and enable a direct comparison with the parent compound.

Signaling Pathways and Metabolism

TBBPA is known to interfere with several signaling pathways, primarily acting as an endocrine disruptor. Its effects on the thyroid and estrogen systems are of particular interest. The metabolic conversion of TBBPA to this compound is a key detoxification pathway, increasing its water solubility and facilitating its excretion.[1][10] However, the biological activity of the resulting metabolite remains largely uncharacterized.

TBBPA_Metabolism TBBPA Tetrabromobisphenol A (TBBPA) Metabolism Phase II Metabolism (Sulfation & Glucuronidation) TBBPA->Metabolism TBBPA_Sulfate This compound Metabolism->TBBPA_Sulfate TBBPA_Glucuronide TBBPA-Glucuronide Metabolism->TBBPA_Glucuronide Excretion Excretion TBBPA_Sulfate->Excretion TBBPA_Glucuronide->Excretion

Metabolic pathway of TBBPA.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Competitive Binding Assay

This protocol is based on the methodology described by Riu et al. (2011).[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the human PPARγ receptor.

Materials:

  • HGELN-PPARγ cells (or other suitable cell line expressing human PPARγ)

  • [³H]-rosiglitazone (radiolabeled ligand)

  • Test compounds (TBBPA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Culture HGELN-PPARγ cells to confluency in appropriate cell culture plates.

  • Incubate the whole cells with a constant concentration of [³H]-rosiglitazone.

  • Simultaneously, add varying concentrations of the unlabeled test compound (TBBPA) or a known PPARγ ligand (e.g., rosiglitazone as a positive control).

  • Incubate the plates for a sufficient time to allow for competitive binding to reach equilibrium.

  • Wash the cells to remove unbound radioligand and test compounds.

  • Lyse the cells and measure the amount of bound [³H]-rosiglitazone using a scintillation counter.

  • The IC50 value is calculated as the concentration of the test compound that displaces 50% of the specifically bound [³H]-rosiglitazone.

Estrogen Receptor (ER) and Androgen Receptor (AR) Reporter Gene Assays

This protocol is a generalized representation based on the principles of the ToxCast high-throughput screening assays.[7]

Objective: To determine the half-maximal activity concentration (AC50) of a test compound to induce or inhibit ER or AR-mediated gene transcription.

Materials:

  • A suitable human cell line (e.g., HEK293, HeLa)

  • Expression vectors for the human ERα or AR.

  • A reporter vector containing a luciferase gene under the control of a hormone-responsive element (e.g., ERE for ER, ARE for AR).

  • Transfection reagent.

  • Test compounds (TBBPA).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the chosen cell line with the receptor expression vector and the reporter vector.

  • After transfection, plate the cells in multi-well plates and allow them to recover.

  • Expose the cells to a range of concentrations of the test compound (TBBPA). Include a vehicle control and a positive control (e.g., 17β-estradiol for ER, dihydrotestosterone for AR).

  • Incubate for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The AC50 value is calculated as the concentration of the test compound that elicits 50% of the maximal response.

Experimental_Workflow cluster_in_vitro In Vitro Bioassays Cell_Culture Cell Line Culture (e.g., HEK293, HGELN-PPARγ) Transfection Transfection with Receptor & Reporter Plasmids (for Reporter Assays) Cell_Culture->Transfection Compound_Exposure Exposure to TBBPA or This compound Cell_Culture->Compound_Exposure Transfection->Compound_Exposure Incubation Incubation (Binding or Gene Expression) Compound_Exposure->Incubation Measurement Measurement (Radioactivity or Luminescence) Incubation->Measurement Data_Analysis Data Analysis (IC50 / EC50 Calculation) Measurement->Data_Analysis

General workflow for in vitro bioassays.

Conclusion and Future Directions

The available evidence strongly indicates that TBBPA possesses endocrine-disrupting properties, with demonstrated activity on PPARγ, estrogen, and androgen receptors, as well as aromatase. However, the biological potency of its major metabolite, this compound, remains largely unknown. Given that TBBPA is rapidly metabolized to its sulfate conjugate in vivo, understanding the bioactivity of this compound is crucial for a comprehensive risk assessment.

Future research should prioritize the following:

  • Quantitative in vitro testing of this compound: Conducting dose-response studies for this compound across a range of nuclear receptors and other relevant biological targets to determine its potency relative to TBBPA.

  • Comparative studies: Performing direct head-to-head comparisons of TBBPA and this compound in the same experimental systems to ensure data comparability.

  • Investigation of other metabolites: Characterizing the biological activities of other TBBPA metabolites, such as TBBPA-glucuronide, to build a complete picture of its metabolic activation and detoxification pathways.

By addressing these research gaps, the scientific community can develop a more accurate understanding of the potential health risks associated with TBBPA exposure.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling TBBPA-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and logistical information for handling TBBPA-sulfate. No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety information for the parent compound, Tetrabromobisphenol A (TBBPA), as this compound is a primary metabolite of TBBPA.[1][2][3][4] Researchers should handle this compound with the same level of caution as TBBPA.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Hazard Information

TBBPA is a brominated flame retardant and is suspected to be an endocrine disruptor and immunotoxicant.[5] It may also cause cancer.[4][6] TBBPA has low acute oral, dermal, and inhalation toxicity.[7] However, chronic exposure may lead to serious health consequences.[8] TBBPA is very toxic to aquatic life with long-lasting effects.[6][9]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6][9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[6][9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6][9]

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10]
Face shieldRecommended when there is a risk of splashing.
Skin Protection Chemical-resistant glovesNitrile rubber, neoprene, or PVC gloves are suitable.[9] Glove suitability and breakthrough time will differ depending on specific use conditions.[9]
Lab coat or chemical protective clothingTo prevent skin exposure.[9][10]
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling powder or if dust formation is likely. A particulates filter conforming to EN 143 is recommended if exposure limits are exceeded or if irritation is experienced.[6]

Operational Plan for Handling this compound

This step-by-step plan outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Minimize dust generation and accumulation.[10]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Avoid breathing dust or aerosols.[9][10]

  • Use non-sparking tools and ground all equipment when handling the powder to prevent electrostatic charge build-up.[11]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[9][10]

  • Keep the container tightly closed.[9][10]

  • Store locked up.[6][11]

4. Spill and Leak Procedure:

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[9][10]

  • Avoid generating dust.[10]

  • Prevent spilled material from entering sewers or waterways.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated PPE, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[6] Follow all local, regional, and national hazardous waste regulations.[6][9] Do not allow the chemical to be released into the environment.[9]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

TBBPA_Sulfate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Weigh/Measure this compound b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Segregate Waste e->f g Dispose of Hazardous Waste f->g h Doff PPE g->h

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.